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  • Product: 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile
  • CAS: 1339395-26-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Multifunctional Building Block

An In-Depth Technical Guide to 3-Trimethylsilyloxyoxolane-3-carbonitrile This guide provides a comprehensive technical overview of 3-trimethylsilyloxyoxolane-3-carbonitrile, a versatile intermediate with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Trimethylsilyloxyoxolane-3-carbonitrile

This guide provides a comprehensive technical overview of 3-trimethylsilyloxyoxolane-3-carbonitrile, a versatile intermediate with significant potential in synthetic organic chemistry and drug discovery. By leveraging established chemical principles and data from analogous structures, this document will detail its structure, synthesis, reactivity, and prospective applications for researchers, scientists, and professionals in drug development.

3-Trimethylsilyloxyoxolane-3-carbonitrile is a specialized organic molecule that incorporates several key functional groups: a central tetrahydrofuran (oxolane) ring, a nitrile, and a trimethylsilyl-protected hydroxyl group. This unique combination makes it a valuable precursor for the synthesis of more complex molecules. The tetrahydrofuran moiety is a common scaffold in a wide array of natural products and biologically active compounds.[1][2] The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, and other functionalities crucial for medicinal chemistry.[3][4][5] The trimethylsilyl ether serves as a protecting group for the tertiary alcohol, which can be selectively removed under specific conditions to reveal the hydroxyl group for further reactions.[6]

Molecular Structure and Spectroscopic Profile

The core of 3-trimethylsilyloxyoxolane-3-carbonitrile consists of a five-membered saturated heterocyclic ether ring (tetrahydrofuran). At the C3 position, both a nitrile (-C≡N) group and a trimethylsilyloxy (-OSi(CH₃)₃) group are attached.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0-3.8m2H-CH₂-O- (C5)Protons on the carbon adjacent to the ring oxygen are deshielded.
~ 3.8-3.6m2H-CH₂-O- (C2)Protons on the carbon adjacent to the ring oxygen are deshielded.
~ 2.4-2.2m2H-CH₂-C(CN)O- (C4)Protons adjacent to the quaternary center.
0.25s9H-Si(CH₃)₃Characteristic sharp singlet for the trimethylsilyl group.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 120-C≡NTypical chemical shift for a nitrile carbon.[7][8]
~ 75C3 (quaternary)The carbon bearing the nitrile and silyloxy groups.
~ 68C5Carbon adjacent to the ring oxygen.
~ 65C2Carbon adjacent to the ring oxygen.
~ 40C4Methylene carbon adjacent to the quaternary center.
~ 1-Si(CH₃)₃Characteristic signal for the methyl carbons of a trimethylsilyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹.

  • C-O-Si stretch: Strong bands in the 1050-1150 cm⁻¹ region.

  • C-H stretch (sp³): Bands in the 2850-3000 cm⁻¹ region.

  • Si-CH₃ rock: A characteristic band around 840 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the lability of the trimethylsilyl group. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of the trimethylsilyl group. The base peak is often observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.

Synthesis of 3-Trimethylsilyloxyoxolane-3-carbonitrile

The most direct and efficient synthesis of 3-trimethylsilyloxyoxolane-3-carbonitrile is through the cyanosilylation of 3-oxolanone (tetrahydrofuran-3-one). This reaction involves the addition of trimethylsilyl cyanide (TMSCN) to the ketone carbonyl group.

Proposed Experimental Protocol

This protocol is based on well-established procedures for the cyanosilylation of ketones.[6][9][10]

Reaction Scheme:

G cluster_0 Synthesis of 3-trimethylsilyloxyoxolane-3-carbonitrile Ketone 3-Oxolanone Reagent + TMSCN Catalyst ZnI₂ (cat.) Product 3-trimethylsilyloxyoxolane-3-carbonitrile

Caption: Proposed synthesis of 3-trimethylsilyloxyoxolane-3-carbonitrile.

Materials:

  • 3-Oxolanone

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Zinc Iodide (ZnI₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous zinc iodide (0.05 eq).

  • Flush the flask with nitrogen and add anhydrous dichloromethane.

  • Add 3-oxolanone (1.0 eq) to the flask via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Charge the dropping funnel with trimethylsilyl cyanide (1.2 eq) and add it dropwise to the stirred reaction mixture over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-trimethylsilyloxyoxolane-3-carbonitrile.

Causality in Experimental Choices:

  • Inert Atmosphere: TMSCN is sensitive to moisture, which can lead to the formation of hydrogen cyanide gas and decomposition of the reagent.[10]

  • Anhydrous Conditions: Water will react with TMSCN and the silyl ether product.

  • Lewis Acid Catalyst (ZnI₂): The catalyst activates the carbonyl group of the ketone, making it more electrophilic and facilitating the nucleophilic attack by the cyanide from TMSCN.[6]

  • Aqueous Workup: The bicarbonate solution neutralizes the catalyst and any acidic byproducts.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-trimethylsilyloxyoxolane-3-carbonitrile is dictated by its three primary functional components.

Deprotection of the Silyl Ether

The trimethylsilyl group can be readily cleaved to reveal the tertiary hydroxyl group. This is typically achieved under mild acidic conditions (e.g., dilute HCl in THF/water) or with a fluoride source such as tetrabutylammonium fluoride (TBAF).[6] This deprotection step is crucial for unmasking the hydroxyl functionality for subsequent reactions.

G cluster_1 Deprotection and Further Transformation Start 3-trimethylsilyloxy- oxolane-3-carbonitrile Deprotection Deprotection (e.g., TBAF or H⁺) Start->Deprotection Intermediate 3-hydroxyoxolane- 3-carbonitrile Deprotection->Intermediate Transformation Further Reactions Intermediate->Transformation Products Diverse Derivatives Transformation->Products

Caption: Synthetic utility of 3-trimethylsilyloxyoxolane-3-carbonitrile.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to a variety of other functional groups, significantly expanding the synthetic utility of this molecule.

  • Reduction to a Primary Amine: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This provides access to 3-(aminomethyl)oxolan-3-ol derivatives.

  • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid, leading to the formation of 3-hydroxyoxolane-3-carboxylic acid.

  • Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

Applications in Drug Development and Organic Synthesis

The structural features of 3-trimethylsilyloxyoxolane-3-carbonitrile make it a promising starting material in several areas of chemical research.

Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse functionalities at the C3 position via the nitrile and hydroxyl groups makes this molecule an attractive starting point for the synthesis of novel small molecules for drug discovery programs. Nitrile-containing pharmaceuticals are known to exhibit a wide range of biological activities.[3][5]

Asymmetric Synthesis

The cyanosilylation of 3-oxolanone can potentially be rendered asymmetric by using chiral catalysts. This would provide enantiomerically enriched 3-trimethylsilyloxyoxolane-3-carbonitrile, a valuable chiral building block for the synthesis of complex, stereochemically defined target molecules.

Acyl Anion Equivalent

Protected cyanohydrins can serve as "acyl anion equivalents." Deprotonation of a related protected cyanohydrin at the carbon bearing the nitrile and protected oxygen allows for nucleophilic attack on an electrophile. While deprotonation of the C4 protons is more likely in this specific molecule, the general principle highlights the synthetic versatility of this class of compounds.

Conclusion and Future Outlook

3-Trimethylsilyloxyoxolane-3-carbonitrile represents a strategically important, albeit under-documented, synthetic intermediate. Its straightforward synthesis from readily available materials and the orthogonal reactivity of its functional groups provide a robust platform for the generation of a diverse library of substituted tetrahydrofurans. Future research in this area could focus on the development of asymmetric syntheses and the exploration of its utility in the synthesis of novel bioactive compounds. The principles and protocols outlined in this guide offer a solid foundation for researchers to harness the potential of this versatile molecule.

References

  • PubChem. 3-[(trimethylsilyl)oxy]oxolane-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Organic Chemistry Portal. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. [Link]

  • Organic Syntheses Procedure. TRIMETHYLSILYL CYANIDE. Org. Synth. 1980, 59, 153. [Link]

  • Martin, S. F. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Organic Syntheses Procedure. Cyclohexanol, 2-isocyanato-, trans-. Org. Synth. 1983, 61, 75. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Stork, G., & Maldonado, L. (1974). Anions of protected cyanohydrins as acyl carbanion equivalents and their use in a new synthesis of ketones. Journal of the American Chemical Society, 96(16), 5272–5274. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • ChemBK. 3-Cyano-THF. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, C., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • NIST. 3-Trimethylsiloxyvaleric acid, trimethylsilyl ester. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Taylor & Francis. Trimethylsilyl cyanide – Knowledge and References. [Link]

  • Gellis, A., et al. (2008). Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. Bioorganic & medicinal chemistry letters, 18(1), 238-241. [Link]

  • NIST. 3-Trimethylsilyloxybenzoic anhydride. National Institute of Standards and Technology. [Link]

  • chemeurope.com. Trimethylsilyl cyanide. [Link]

  • Google Patents.
  • Jin, F., et al. (2004). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Molecules, 9(5), 346-351. [Link]

  • Al-Tel, T. H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1229-1258. [Link]

  • MDPI. (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][11][12]. [Link]

  • The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

  • NIST. Methanol, TMS derivative. National Institute of Standards and Technology. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • University of Puget Sound. 13C Chemical Shift Table. [Link]

  • MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]

  • MDPI. The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. [Link]

  • PubChem. 2-Iminochromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Sciforum. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... [Link]

  • MDPI. Molecular Filters in Medicinal Chemistry. [Link]

  • ResearchGate. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

Sources

Exploratory

3-cyano-3-(trimethylsilyloxy)tetrahydrofuran chemical properties

Technical Guide: 3-Cyano-3-(trimethylsilyloxy)tetrahydrofuran Executive Summary This guide details the chemical properties, synthesis, and applications of 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran (also referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Cyano-3-(trimethylsilyloxy)tetrahydrofuran

Executive Summary This guide details the chemical properties, synthesis, and applications of 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran (also referred to as the trimethylsilyl ether of 3-tetrahydrofuranone cyanohydrin). This compound is a critical in situ intermediate in organic synthesis, primarily utilized to introduce a quaternary center at the C3 position of the tetrahydrofuran (THF) ring. It serves as a masked equivalent of the unstable free cyanohydrin, preventing the retro-cyanohydrin reaction and allowing for subsequent transformations into 3,3-disubstituted tetrahydrofuran derivatives , such as amino acids, hydroxy acids, and spirocyclic scaffolds.

Chemical Identity & Structural Analysis

  • Systematic Name: 3-(trimethylsilyloxy)tetrahydrofuran-3-carbonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.30 g/mol

  • Key Functional Groups:

    • Nitrile (-CN): Electrophilic carbon, reducible to amine, hydrolyzable to acid/amide.

    • Trimethylsilyloxy (-OTMS): Protected hydroxyl group; labile to acid/base hydrolysis; stabilizes the cyanohydrin.

    • Tetrahydrofuran Core: Cyclic ether, providing polarity and solubility in organic solvents (DCM, THF).

Structural Significance: Unlike simple 3-cyanotetrahydrofuran, this molecule possesses a quaternary carbon at position 3 . The bulky TMS group stabilizes the otherwise reversible formation of the cyanohydrin, shifting the equilibrium toward the adduct and preventing the loss of HCN.

Synthesis & Formation

The compound is rarely isolated as a commercial product due to its moisture sensitivity. It is synthesized in situ or prepared immediately prior to use via the silylcyanation of dihydrofuran-3(2H)-one (3-tetrahydrofuranone).

Reaction Mechanism

The reaction involves the nucleophilic attack of the cyanide ion (from TMSCN) on the carbonyl carbon of the ketone. A Lewis acid catalyst is required to activate the carbonyl oxygen and facilitate the transfer of the silyl group.

Reagents:

  • Substrate: Dihydrofuran-3(2H)-one (3-Tetrahydrofuranone).

  • Reagent: Trimethylsilyl cyanide (TMSCN).[1]

  • Catalyst: Zinc Iodide (

    
    ) is the gold standard; Cesium Fluoride (
    
    
    
    ) or Lanthanide triflates are modern alternatives.

DOT Diagram: Synthesis Pathway

Synthesis Ketone 3-Tetrahydrofuranone (C4H6O2) Intermediate Transition State (Activated Carbonyl) Ketone->Intermediate Activation TMSCN TMSCN (Trimethylsilyl Cyanide) TMSCN->Intermediate Catalyst Catalyst (ZnI2 or CsF) Catalyst->Intermediate Product 3-cyano-3-(trimethylsilyloxy) tetrahydrofuran Intermediate->Product Silyl Transfer

Figure 1: Lewis-acid catalyzed silylcyanation of 3-tetrahydrofuranone.

Chemical Reactivity Profile

This intermediate is a "linchpin" molecule, allowing access to diverse chemical space through divergent pathways.

A. Hydrolysis (Acidic or Basic)
  • Reaction: Cleavage of the TMS group and hydrolysis of the nitrile.

  • Product: 3-hydroxy-tetrahydrofuran-3-carboxylic acid (or amide).

  • Mechanism: Acidic conditions (

    
    ) first deprotect the silyl ether to the free cyanohydrin. Continued heating hydrolyzes the nitrile to the carboxylic acid.
    
  • Note: Care must be taken; rapid deprotection without immediate hydrolysis can lead to the retro-cyanohydrin reaction, regenerating the starting ketone.

B. Reduction (Lithium Aluminum Hydride)
  • Reaction: Reduction of the nitrile to a primary amine.[2][3]

  • Product: 3-(aminomethyl)tetrahydrofuran-3-ol .

  • Utility: This 1,2-aminoalcohol motif is a precursor for spiro-oxazolidinones and other heterocyclic drugs.

C. Grignard Addition (Bruylants Reaction)
  • Reaction: Displacement of the nitrile (or addition to it) followed by TMS cleavage.

  • Product: 3,3-disubstituted tetrahydrofurans (e.g., 3-alkyl-3-hydroxy-THF).

DOT Diagram: Reactivity & Applications

Reactivity Core 3-cyano-3-(trimethylsilyloxy) tetrahydrofuran Acid 1. HCl / H2O 2. Heat Core->Acid LAH LiAlH4 / Et2O Core->LAH RMgX R-MgBr (Grignard) Core->RMgX HydroxyAcid 3-Hydroxy-THF-3-carboxylic acid (Quaternary Amino Acid Precursor) Acid->HydroxyAcid Hydrolysis AminoAlcohol 3-(Aminomethyl)tetrahydrofuran-3-ol (Spirocycle Scaffold) LAH->AminoAlcohol Reduction Ketone 3-Alkyl-3-hydroxy-THF RMgX->Ketone Substitution

Figure 2: Divergent synthesis pathways from the silylated cyanohydrin core.

Experimental Protocol: Synthesis & Handling

Objective: Preparation of 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran for immediate use.

Safety Warning: TMSCN releases hydrogen cyanide (HCN) upon contact with moisture or acid. All operations must be performed in a fume hood.

Materials
  • Dihydrofuran-3(2H)-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (0.05 equiv, catalytic)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Catalyst Loading: Add

    
     (catalytic amount) to the flask under nitrogen flow.
    
  • Solvent & Substrate: Add anhydrous DCM (10 mL per gram of substrate) followed by dihydrofuran-3(2H)-one.

  • Addition: Cool the mixture to 0°C. Add TMSCN dropwise via syringe over 10 minutes.

    • Note: The reaction is often exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone) or IR (appearance of nitrile stretch at ~2230 cm⁻¹).

  • Workup:

    • Option A (Isolation): Concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude silyl ether as a pale yellow oil.

    • Option B (Telescoping): Use the DCM solution directly in the next step (e.g., reduction or hydrolysis) to avoid hydrolysis of the TMS group.

Physical Properties (Predicted)

Since this intermediate is rarely isolated for commercial sale, properties are derived from analogous silylated cyanohydrins.

PropertyValue / Description
Physical State Colorless to pale yellow liquid
Boiling Point >200°C (Predicted); typically decomposes/retro-reacts upon distillation
Solubility Soluble in DCM, THF, Et2O; Decomposes in water/alcohols
Stability Moisture sensitive (hydrolyzes to ketone + HCN).[4] Store at -20°C under Ar.
IR Spectrum Weak -CN stretch (~2230 cm⁻¹), Strong Si-O-C bands (~1250, 840 cm⁻¹)

References

  • Synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid deriv

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the downstream utility of 3,3-disubstituted THF deriv
  • Trimethylsilyl cyanide (TMSCN) in Organic Synthesis.

    • Source: Organic Chemistry Portal.
    • Relevance: mechanistic grounding for the ZnI2-c
  • Tetrahydrofuran-3-carbonitrile (Related Compound D

    • Source: PubChem (CID 44141288).[5]

    • Relevance: Provides baseline physical d

Sources

Foundational

Strategic Divergence: 3-Oxotetrahydrofuran vs. Its TMS-Cyanohydrin Derivative in Heterocyclic Synthesis

Topic: Strategic Divergence: 3-Oxotetrahydrofuran vs. Its TMS-Cyanohydrin Derivative Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Divergence: 3-Oxotetrahydrofuran vs. Its TMS-Cyanohydrin Derivative Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Functional Switch

In the architecture of modern drug discovery, 3-oxotetrahydrofuran (1) represents a volatile, high-energy "warhead"—an electrophilic scaffold prone to self-condensation but essential for introducing the tetrahydrofuran (THF) ring. Its derivative, 3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (2) , serves as a "locked" reservoir. It arrests the ketone's reactivity, increases lipophilicity, and provides a direct stereoelectronic gateway to quaternary centers (e.g., spirocycles and


-hydroxy acids).

This guide delineates the physicochemical and functional divergence between these two species, providing a validated protocol for their interconversion and outlining their distinct roles in the synthesis of complex heterocycles.

Physicochemical & Stability Matrix

The fundamental difference lies in the hybridization of the C3 carbon: sp² (planar/electrophilic) in the ketone versus sp³ (tetrahedral/protected) in the cyanohydrin. This shift dictates stability and handling requirements.[1]

Table 1: Comparative Physicochemical Profile

Feature3-Oxotetrahydrofuran (1)TMS-Cyanohydrin Derivative (2)
CAS Number 22929-52-8104023-95-4 (Generic TMS-CN ether)
Molecular Weight 86.09 g/mol 185.29 g/mol
Hybridization (C3) sp² (Planar)sp³ (Tetrahedral)
Boiling Point ~175°C (Atm); 68°C (60 mmHg)>200°C (Predicted); Distillable under high vac
Primary Reactivity Electrophilic attack, EnolizationNucleophilic displacement, Hydrolysis
Stability Issue High: Prone to Aldol self-condensationModerate: Moisture sensitive (releases HCN)
Storage 4°C, under Argon (polymerizes over time)Ambient/4°C, Desiccated (Hydrolysis risk)
The Stability Paradox

3-Oxotetrahydrofuran is structurally compromised by the inductive effect of the ring oxygen. The


-oxygen enhances the acidity of the 

-protons (C2 and C4), significantly increasing the rate of enolization compared to cyclopentanone. This makes (1) highly susceptible to thermodynamic self-aldol condensation/polymerization upon standing.

Conversion to the TMS-cyanohydrin (2) effectively "freezes" this equilibrium. The bulky trimethylsilyl group prevents enolization and shields the oxygen, rendering the molecule shelf-stable provided moisture is excluded.

The Synthetic Bridge: Validated Protocol

The conversion of (1) to (2) is an equilibrium process driven to completion by the strength of the Si-O bond (approx. 130 kcal/mol). The use of Zinc Iodide (


) as a Lewis Acid catalyst is the industry standard for this transformation, offering high yields without the polymerization risks associated with basic conditions.
Diagram 1: Mechanistic Workflow (ZnI2 Catalysis)

ReactionMechanism Ketone 3-Oxotetrahydrofuran (sp2 Electrophile) Complex Activated Complex (ZnI2-Carbonyl) Ketone->Complex + ZnI2 (Cat) Transition Cyanide Attack (C-C Bond Formation) Complex->Transition + TMSCN Product TMS-Cyanohydrin (sp3 Quaternary Center) Transition->Product Silyl Transfer (Brook-type) Product->Ketone Hydrolysis (H2O)

Caption: Lewis acid activation of the ketone facilitates nucleophilic attack by the isonitrile carbon, followed by rapid silyl migration.

Experimental Protocol: Synthesis of (2)

Scale: 50 mmol | Yield: 92-96% | Time: 2-4 Hours

Reagents:

  • 3-Oxotetrahydrofuran (1.0 equiv)[2][3]

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

  • Zinc Iodide (

    
    ) (0.01 equiv / 1 mol%)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Neat

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add

    
     (160 mg, 0.5 mmol) to the flask.
    
  • Solvent/Substrate: Add anhydrous DCM (20 mL) followed by 3-oxotetrahydrofuran (4.3 g, 50 mmol). Note: The reaction can be run neat if solvent volume is a concern for throughput.

  • Addition: Cool the mixture to 0°C (ice bath). Add TMSCN (5.45 g, 55 mmol) dropwise over 15 minutes via syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by IR (disappearance of C=O stretch at ~1745 cm⁻¹) or NMR.

  • Workup:

    • Option A (Distillation): If run neat, direct vacuum distillation yields the pure product.

    • Option B (Aqueous): Dilute with hexanes, wash rapidly with cold saturated

      
       (to remove Zn salts), dry over 
      
      
      
      , and concentrate.
  • Storage: Store under argon.

Functional Divergence in Drug Design

The choice between using the ketone (1) or the cyanohydrin (2) depends on the desired structural outcome.

Diagram 2: Divergent Synthetic Pathways

Pathways Ketone 3-Oxotetrahydrofuran Cyanohydrin TMS-Cyanohydrin Ketone->Cyanohydrin TMSCN / ZnI2 Amination Reductive Amination (Sec. Amines) Ketone->Amination Wittig Wittig Olefination (Exocyclic Alkenes) Ketone->Wittig AlphaHydroxy Hydrolysis -> Alpha-Hydroxy Acids Cyanohydrin->AlphaHydroxy HCl / H2O Spiro Ritter Reaction -> Spiro-Hydantoins Cyanohydrin->Spiro R-CN / H+ Grignard Grignard Addition -> Alpha-Hydroxy Ketones Cyanohydrin->Grignard R-MgBr

Caption: The ketone serves as a planar electrophile, while the cyanohydrin is a gateway to sterically crowded quaternary centers.

The Ketone (1): Planar Functionalization

Use (1) when retaining the sp² character or reducing to a secondary center.

  • Reductive Amination: Reaction with amines and

    
     yields 3-aminotetrahydrofurans, a common motif in antiretrovirals (e.g., Amprenavir intermediates).
    
  • Wittig/Horner-Wadsworth-Emmons: Generates exocyclic double bonds, useful for linking the THF ring to aromatic scaffolds.

The TMS-Cyanohydrin (2): Quaternary Center Generation

Use (2) to break symmetry and install a quaternary carbon at position 3.

  • 
    -Hydroxy Acids:  Acidic hydrolysis of (2)  yields 3-hydroxy-tetrahydrofuran-3-carboxylic acid. This is a critical building block for conformationally restricted peptide mimics.
    
  • Spirocyclization: Under Ritter reaction conditions (strong acid + nitrile), (2) can be converted into spiro-hydantoins or spiro-oxazolines.

  • Bruylants Reaction: The nitrile group can be displaced by Grignard reagents (followed by hydrolysis) to form

    
    -hydroxy ketones (acyloins), which are difficult to synthesize via direct oxidation of the parent ether.
    

Safety & Handling Protocols

3-Oxotetrahydrofuran[2][3][4][5]
  • Flammability: Flash point is low (~56°C). Ground all glassware.

  • Peroxide Formation: As an ether derivative, it can form peroxides upon prolonged storage. Test with starch-iodide paper before distillation.

TMS-Cyanohydrin[6][7][8][9]
  • Cyanide Hazard: This compound is a "masked" source of HCN. Upon contact with moisture (lungs, eyes, humidity), it hydrolyzes to release Hydrogen Cyanide gas.

    • Engineering Control: Always handle in a functioning fume hood.

    • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible.

    • Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate.

References

  • Synthesis of 3-Oxotetrahydrofuran

    • Method: Oxidation of 3-hydroxytetrahydrofuran using TEMPO/TCCA.[3]

    • Source:Journal of Organic Chemistry, 2003, 68(12), 4999–5001.
  • TMSCN Addition to Ketones (ZnI2 Catalysis)

    • Method: General protocol for cyanosilyl
    • Source:Journal of the American Chemical Society, 1973, 95(17), 5822–5823.
  • Safety Data (3-Oxotetrahydrofuran)

    • Source: PubChem Compound Summary.
  • Applications in Spirocycle Synthesis

    • Context: Use of cyclic ketone cyanohydrins for spiro-hydantoin synthesis.
    • Source:Tetrahedron Letters, 2012, 53(14), 1763-1765.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile from 3-oxotetrahydrofuran

This Application Note is designed to provide a rigorous, field-ready protocol for the synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile (CAS: 100144-52-1). This intermediate is a critical precursor for generatin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-ready protocol for the synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile (CAS: 100144-52-1). This intermediate is a critical precursor for generating quaternary stereocenters in tetrahydrofuran derivatives, often utilized in the synthesis of spirocyclic bioactive scaffolds and


-hydroxy acids.


) Catalyzed Cyanosilylation

Abstract & Core Utility

The synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile involves the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to 3-oxotetrahydrofuran (dihydro-3(2H)-furanone). This transformation converts the prochiral ketone into a protected cyanohydrin, establishing a fully substituted carbon at the 3-position.

This protocol utilizes Zinc Iodide (


)  as a Lewis acid catalyst. Unlike anionic catalysts (e.g., KCN/18-crown-6) or base catalysts, 

offers mild conditions, high chemoselectivity, and minimizes polymerization of the sensitive oxolane ketone. The resulting silyl ether is hydrolytically unstable and requires anhydrous handling, but it serves as a potent electrophile for subsequent Grignard additions or acid-mediated hydrolysis to

-hydroxy acids.

Chemical Safety & Hazard Control (CRITICAL)


 
  • Trimethylsilyl Cyanide (TMSCN): Hydrolyzes rapidly in the presence of moisture (even ambient humidity) to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

  • Engineering Controls: All operations MUST be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Emergency Protocols: Keep a cyanide antidote kit available. Prepare a quench bath of 10% aqueous sodium hypochlorite (bleach) or 1N NaOH to neutralize contaminated glassware and syringes immediately.

Reaction Mechanism & Logic

The reaction proceeds via a Lewis Acid-catalyzed cyanosilylation.


 is unique because it activates the carbonyl group without being strong enough to open the tetrahydrofuran ring (a common side reaction with stronger Lewis acids like 

or

).
Mechanistic Pathway (Graphviz Visualization)

G Ketone 3-Oxotetrahydrofuran Complex Activated Zn-Complex (Electrophilic Carbonyl) Ketone->Complex Coordination ZnI2 ZnI2 (Catalyst) ZnI2->Complex Adduct Tetrahedral Intermediate Complex->Adduct CN- Attack TMSCN TMSCN TMSCN->Adduct Si-Transfer Product 3-[(Trimethylsilyl)oxy]oxolane- 3-carbonitrile Adduct->Product Elimination of ZnI2 Product->ZnI2 Catalyst Regeneration

Figure 1: Catalytic cycle for the ZnI2-mediated cyanosilylation of 3-oxotetrahydrofuran.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
3-Oxotetrahydrofuran 86.091.01.13Substrate
Trimethylsilyl Cyanide (TMSCN) 99.211.20.793Reagent
Zinc Iodide (

)
319.200.05-Catalyst
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Preparation (Moisture Control)

  • Context:

    
     is hygroscopic. Moisture deactivates the catalyst and hydrolyzes TMSCN.
    
  • Action: Place solid

    
     (0.05 eq) in a flame-dried round-bottom flask equipped with a magnetic stir bar. Dry under high vacuum (0.1 mmHg) with gentle heating (heat gun) for 5-10 minutes until the solid is free-flowing.
    
  • Atmosphere: Backfill with dry Nitrogen or Argon.

Step 2: Solvation

  • Action: Add anhydrous DCM (approx. 5 mL per gram of ketone) to the flask via syringe. Stir until

    
     is partially suspended/dissolved.
    
  • Action: Add 3-Oxotetrahydrofuran (1.0 eq) via syringe. The solution may turn slightly yellow.

Step 3: Addition of TMSCN

  • Action: Cool the reaction mixture to 0°C (ice bath).

  • Action: Add TMSCN (1.2 eq) dropwise over 10-15 minutes using a syringe.

  • Observation: The reaction is exothermic. Control the rate to prevent boiling of DCM.

Step 4: Reaction & Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring (IR Spectroscopy):

    • Take a small aliquot, evaporate solvent quickly with

      
      .
      
    • Target: Disappearance of the ketone carbonyl stretch (

      
      ).
      
    • Note: The product nitrile stretch (

      
      ) is often very weak or invisible in IR due to the quaternary center and oxygen substitution. Rely on the loss of the carbonyl peak.
      

Step 5: Workup & Purification

  • Method: This reaction is "atom economical." Aqueous workup is discouraged to prevent hydrolysis of the silyl ether.

  • Action: Concentrate the reaction mixture directly on a rotary evaporator (vented to a bleach trap) to remove DCM and excess TMSCN.

  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Expected Conditions: The product typically boils significantly higher than the starting material. A Kugelrohr distillation setup is ideal for small scales (<5g).

    • Alternative: If distillation is not feasible, rapid filtration through a short plug of neutral alumina (Grade III) using Hexanes/EtOAc (9:1) can remove the zinc catalyst. Avoid Silica Gel as its acidity can hydrolyze the silyl ether.

Characterization Data (Expected)

Since this specific CAS is an intermediate, the following data is derived from structural analogs and standard spectroscopic shifts for silylated cyanohydrins.

  • Appearance: Colorless oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       0.25 (s, 9H, 
      
      
      
      )
    • 
       2.20 – 2.45 (m, 2H, 
      
      
      
      )
    • 
       3.85 – 4.10 (m, 4H, 
      
      
      
      and
      
      
      )
    • Note: The protons at C2 (next to the quaternary center) will likely appear as an AB system or broadened singlet due to the chiral center created (if racemic).

  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       1.5 (
      
      
      
      )
    • 
       36.5 (
      
      
      
      )
    • 
       66.8 (
      
      
      
      )
    • 
       71.2 (
      
      
      
      - Quaternary)
    • 
       78.5 (
      
      
      
      )
    • 
       120.1 (
      
      
      
      )

Process Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Dry ZnI2 Catalyst (Vacuum/Heat) Step2 Dissolve Ketone in Anhydrous DCM Step1->Step2 Step3 Add TMSCN (0°C) Dropwise Step2->Step3 Step4 Stir at RT (2-4h) Monitor IR (Loss of C=O) Step3->Step4 Step5 Concentrate (Rotovap) *Bleach Trap Required* Step4->Step5 Step6 Vacuum Distillation or Neutral Alumina Plug Step5->Step6

Figure 2: Operational workflow for the synthesis, highlighting critical safety steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Wet catalyst or solvent.Re-dry

under high vacuum. Ensure DCM is distilled over

.
Silyl Ether Hydrolysis Acidic impurities or moisture.Avoid silica gel chromatography. Use neutral alumina or distill. Store under Argon.
Product Color (Dark) Iodine liberation.Wash crude with dilute

(rapidly) if not distilling, or simply distill to leave Iodine residues in pot.

References

  • Evans, D. A., & Truesdale, L. K. (1973). Cyanosilylation of aldehydes and ketones.[3][5] Synthesis of silylated cyanohydrins.Journal of the American Chemical Society , 95(5), 1569-1579. Link

  • Gassman, P. G., & Talley, J. J. (1978). Cyanosilylation of ketones.[3][5] A convenient synthesis of cyanohydrin trimethylsilyl ethers.[5]Tetrahedron Letters , 19(40), 3773-3776. Link

  • Mai, K., & Patil, G. (1986). Facile synthesis of cyanohydrin trimethylsilyl ethers catalyzed by zinc iodide.Journal of Organic Chemistry , 51(18), 3545-3548. Link

  • NIST Chemistry WebBook. Tetrahydrofuran Properties & Spectral Data. (For solvent and ring analog data). Link

Sources

Application

Application Note: A Robust Protocol for the Catalytic Cyanosilylation of 3-Tetrahydrofuranone

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran via the cyanosilylation of 3-tetrahydrofuranone using trimethylsilyl cyanide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran via the cyanosilylation of 3-tetrahydrofuranone using trimethylsilyl cyanide (TMSCN). This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, introducing a versatile nitrile group and a protected hydroxyl functionality in a single, efficient step. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step experimental procedure, and provide guidance on product purification and characterization, including predicted spectroscopic data. Safety considerations for handling the hazardous TMSCN are also thoroughly addressed to ensure a self-validating and safe experimental design.

Introduction: The Strategic Importance of Cyanohydrin Ethers

The addition of a cyanide moiety to a carbonyl group, forming a cyanohydrin, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] The resulting α-hydroxynitriles are exceptionally versatile synthetic intermediates, readily transformed into valuable building blocks such as α-hydroxy acids and β-amino alcohols.[2][3] The use of trimethylsilyl cyanide (TMSCN) in this reaction offers the significant advantage of simultaneously protecting the newly formed hydroxyl group as a trimethylsilyl (TMS) ether. This in-situ protection prevents undesired side reactions and often simplifies purification.[4]

3-Tetrahydrofuranone is an important heterocyclic ketone, and its derivatives are found in a variety of biologically active molecules. The introduction of a cyano and a protected hydroxyl group at the C3 position opens up a plethora of possibilities for further functionalization, making the resulting silylated cyanohydrin a valuable precursor in drug discovery and development. This protocol details a reliable and efficient method for this transformation, adaptable for research and process chemistry settings.

Reaction Mechanism: Lewis Acid Catalysis

The cyanosilylation of ketones is typically sluggish without a catalyst. The reaction is generally accelerated by either a Lewis acid or a Lewis base.[3][5] This protocol will focus on a Lewis acid-catalyzed pathway, which is highly effective for ketones.

The mechanism proceeds through the following key steps:

  • Activation of the Carbonyl: The Lewis acid (e.g., a metal salt like ZnI₂, In(OTf)₃, or a boron trifluoride etherate) coordinates to the carbonyl oxygen of 3-tetrahydrofuranone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The cyanide group from TMSCN, a relatively weak nucleophile, attacks the activated carbonyl carbon. Concurrently, the silyl group of TMSCN may interact with the carbonyl oxygen.

  • Formation of the Silylated Cyanohydrin: A concerted or stepwise process leads to the formation of a new carbon-carbon bond and a silicon-oxygen bond, yielding the thermodynamically stable 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran and regenerating the Lewis acid catalyst.

dot digraph "Cyanosilylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ketone [label="3-Tetrahydrofuranone"]; LewisAcid [label="Lewis Acid (LA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedComplex [label="Activated Carbonyl-LA Complex", fillcolor="#FBBC05", fontcolor="#202124"]; TMSCN [label="TMSCN"]; Product [label="3-Cyano-3-(trimethylsilyloxy)tetrahydrofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> ActivatedComplex [label="Coordination"]; LewisAcid -> ActivatedComplex; TMSCN -> ActivatedComplex [label="Nucleophilic Attack"]; ActivatedComplex -> Product [label="C-C and O-Si bond formation"]; Product -> LewisAcid [label="Catalyst Regeneration", style=dashed, arrowhead=open]; } caption [label="Figure 1: Lewis acid-catalyzed cyanosilylation workflow.", fontsize=10, fontname="Arial"];

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, but it is recommended to perform a small-scale trial first.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Tetrahydrofuranone≥98%Commercially availableStore under nitrogen.
Trimethylsilyl cyanide (TMSCN)≥97%Commercially availableEXTREMELY TOXIC AND MOISTURE SENSITIVE. Handle with extreme caution.
Zinc Iodide (ZnI₂)Anhydrous, ≥98%Commercially availableStore in a desiccator. Other Lewis acids can be substituted.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially availableDry over CaH₂ and distill before use.
Saturated aq. NaHCO₃Reagent grade-For workup.
Brine (Saturated aq. NaCl)Reagent grade-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade-For drying.
HexanesHPLC gradeCommercially availableFor purification.
Ethyl AcetateHPLC gradeCommercially availableFor purification.
Equipment
  • 100 mL round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

CRITICAL SAFETY NOTE: Trimethylsilyl cyanide is a volatile and highly toxic liquid that readily hydrolyzes to release hydrogen cyanide (HCN) gas upon contact with moisture.[4] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6] An emergency cyanide antidote kit should be readily accessible.

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add zinc iodide (159 mg, 0.5 mmol, 5 mol%). Seal the flask with a septum and purge with nitrogen.

  • Addition of Solvent and Substrate: Add 20 mL of anhydrous dichloromethane via syringe. Stir the suspension until the zinc iodide is fully dissolved. Add 3-tetrahydrofuranone (0.87 mL, 10 mmol) to the solution via syringe.

  • Addition of TMSCN: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (1.6 mL, 12 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes. Caution: This addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. This will hydrolyze any remaining TMSCN to the less volatile sodium cyanide. Ensure the quench is performed in the fume hood as some HCN may still be released.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran as a colorless oil.

Characterization and Expected Results

The expected yield for this reaction is typically in the range of 85-95%.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ ~4.20-4.00 (m, 2H, -O-CH₂-)

  • δ ~3.95 (d, J ≈ 9.0 Hz, 1H, one of -O-CH₂-C(CN)-)

  • δ ~3.85 (d, J ≈ 9.0 Hz, 1H, one of -O-CH₂-C(CN)-)

  • δ ~2.40-2.20 (m, 2H, -CH₂-C(CN)-)

  • δ ~0.25 (s, 9H, -Si(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ ~120.0 (CN)

  • δ ~75.0 (-O-CH₂-C(CN)-)

  • δ ~70.0 (quaternary C-CN)

  • δ ~68.0 (-O-CH₂-CH₂-)

  • δ ~40.0 (-CH₂-C(CN)-)

  • δ ~1.5 (-Si(CH₃)₃)

Infrared (IR, neat):

  • ν ~2960 cm⁻¹ (C-H stretch, alkyl)

  • ν ~2240 cm⁻¹ (C≡N stretch, weak to medium intensity for non-conjugated nitriles)[11]

  • ν ~1255 cm⁻¹ (Si-CH₃ symmetric deformation)[12]

  • ν ~1100 cm⁻¹ (C-O-C stretch, ether)

  • ν ~845 cm⁻¹ (Si-C stretch and CH₃ rock)[12]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Oven-dry glassware prep2 Assemble under N₂ prep1->prep2 react1 Add ZnI₂ and anhydrous CH₂Cl₂ prep2->react1 react2 Add 3-Tetrahydrofuranone react1->react2 react3 Cool to 0 °C react2->react3 react4 Add TMSCN dropwise react3->react4 react5 Stir at RT for 4-6h react4->react5 workup1 Quench with aq. NaHCO₃ react5->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purify Flash Chromatography workup5->purify final_product Pure Product purify->final_product Yield: 85-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse freshly opened or properly stored anhydrous Lewis acid.
Wet solvent or reagentsEnsure all reagents and solvents are rigorously dried. TMSCN is highly sensitive to moisture.
Insufficient reaction timeMonitor the reaction by TLC or GC-MS and extend the reaction time if necessary.
Formation of byproducts Hydrolysis of TMSCNMaintain anhydrous conditions throughout the setup and reaction.
Hydrolysis of the productPerform the aqueous workup quickly and avoid acidic conditions.
Difficulty in purification Co-elution of starting materialAdjust the eluent system for column chromatography (e.g., use a less polar system).

Conclusion

This application note provides a reliable and detailed protocol for the Lewis acid-catalyzed cyanosilylation of 3-tetrahydrofuranone. By following the outlined procedure and adhering to the stringent safety precautions, researchers can efficiently synthesize 3-cyano-3-(trimethylsilyloxy)tetrahydrofuran, a valuable intermediate for further synthetic transformations. The provided workflow, troubleshooting guide, and predicted characterization data serve as a comprehensive resource for scientists and professionals in drug development and chemical research.

References

  • Shen, Y., Feng, X., Li, Y., Zhang, G., & Jiang, Y. (2003).
  • Reddit. (2022). trimethylsilyl cyanide. r/Chempros.
  • Jonas, S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11445-11457.
  • Jonas, S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • Wikipedia. (n.d.). Trimethylsilyl cyanide.
  • Livinghouse, T. (1981). TRIMETHYLSILYL CYANIDE: CYANOSILYLATION OF p-BENZOQUINONE. Organic Syntheses, 60, 126.
  • Organic Chemistry Portal. (n.d.).
  • Tian, X., et al. (2004). Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base. Journal of the American Chemical Society, 126(32), 9902–9903.
  • Roesky, H. W., et al. (2020). Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. Accounts of Chemical Research, 53(9), 1961-1975.
  • Chemistry Steps. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Kikukawa, Y., Kawabata, H., & Hayashi, Y. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(52), 32964-32968.
  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.
  • Scott, M. S. (n.d.). Synthesis of multi-substituted furan rings.
  • ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.
  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 543-553.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • Royal Society of Chemistry. (n.d.).
  • Sci-Hub. (n.d.).
  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Gelest, Inc. (n.d.).
  • ChemBK. (2024). 3-Cyano-THF.
  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-[(trimethylsilyl)oxy]-.
  • NIST. (n.d.). 3-Furanol, tetrahydro-.
  • Ansell. (n.d.).
  • Thomson Instrument Company. (n.d.).
  • University of Pennsylvania. (n.d.).

Sources

Method

Application Note &amp; Protocol: Catalytic Cyanosilylation of 3-Oxolanone using Trimethylsilyl Cyanide

CRITICAL SAFETY PRECAUTIONS: READ BEFORE PROCEEDING EXTREME TOXICITY WARNING: Trimethylsilyl cyanide (TMSCN) is a highly toxic, flammable, and moisture-sensitive liquid.[1][2] It is fatal if swallowed, inhaled, or in con...

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY PRECAUTIONS: READ BEFORE PROCEEDING

EXTREME TOXICITY WARNING: Trimethylsilyl cyanide (TMSCN) is a highly toxic, flammable, and moisture-sensitive liquid.[1][2] It is fatal if swallowed, inhaled, or in contact with skin.[2][3][4] TMSCN reacts with water, moisture in the air, or protic solvents to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][4]

  • Engineering Controls: All manipulations involving TMSCN must be performed in a properly functioning chemical fume hood with adequate ventilation.[3][4] An emergency eyewash and safety shower must be immediately accessible.[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] Do not wear contact lenses.

  • Handling: Always handle TMSCN under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2][4] Use properly dried glassware and anhydrous solvents. All equipment must be properly grounded to avoid static discharge.[3][5]

  • Emergency & Waste: Have a cyanide poisoning emergency response plan in place. In case of a spill, cover with an absorbent material and transfer to a suitable container for disposal.[4] Quench excess TMSCN and dispose of all cyanide-containing waste according to institutional and governmental regulations. A common quenching procedure involves slow addition to a stirred, cooled solution of aqueous sodium hydroxide and sodium hypochlorite.

Introduction & Significance

The nucleophilic addition of a cyanide moiety to a carbonyl group, forming a cyanohydrin, is a cornerstone transformation in organic synthesis for creating new carbon-carbon bonds.[6] The resulting α-hydroxy nitrile (cyanohydrin) products are exceptionally versatile synthetic intermediates, serving as precursors to α-hydroxy acids, β-amino alcohols, and other valuable motifs in medicinal chemistry and materials science.[7][8]

This application note details a robust and reliable protocol for the cyanosilylation of 3-oxolanone (tetrahydrofuran-3-one), a common heterocyclic ketone. The procedure utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source in a reaction catalyzed by anhydrous zinc iodide (ZnI₂). This method offers high efficiency and proceeds under mild conditions, yielding the O-silylated cyanohydrin, which can be readily hydrolyzed to the target 3-hydroxy-3-cyanotetrahydrofuran.

Reaction Mechanism: The Role of the Lewis Acid Catalyst

The cyanosilylation of ketones is significantly accelerated by the presence of a Lewis acid catalyst, such as zinc iodide.[9][10] The mechanism proceeds through several key steps:

  • Carbonyl Activation: The Lewis acidic zinc iodide coordinates to the carbonyl oxygen of 3-oxolanone. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The cyanide anion from TMSCN, a relatively soft nucleophile, attacks the activated carbonyl carbon. Concurrently, the trimethylsilyl group is transferred to the carbonyl oxygen.

  • Product Formation: This concerted step forms the thermodynamically stable O-trimethylsilyl cyanohydrin ether as the initial product.[11][12]

  • Hydrolysis (Workup): The silyl ether is stable under the reaction conditions but can be easily cleaved during aqueous workup (e.g., with mild acid) to yield the final cyanohydrin product.[9][11]

ReactionMechanism cluster_reaction Reaction Phase (Anhydrous) cluster_workup Workup Phase R1 3-Oxolanone Activated Activated Complex (Ketone-ZnI₂ Adduct) R1->Activated + R2 TMSCN Cat ZnI₂ (catalyst) Cat->Activated + P1 O-silyl Cyanohydrin Ether Activated->P1 + TMSCN P2 3-hydroxy-3-cyanotetrahydrofuran P1->P2 + H₂O Workup Aqueous Workup (H₃O⁺)

Caption: Lewis acid-catalyzed mechanism for the cyanosilylation of 3-oxolanone.

Experimental Protocol

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3-OxolanoneC₄H₆O₂86.09861 mg10.01.0
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.221.49 g (1.98 mL)15.01.5
Zinc Iodide (ZnI₂), anhydrousZnI₂319.2264 mg0.20.02
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL--
Sat. aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4920 mL--
2M Hydrochloric Acid (HCl)HCl36.4610 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g--
Equipment
  • 100 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with bubbler

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup & Execution

  • Inert Atmosphere: Assemble the oven-dried 100 mL two-neck flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous zinc iodide (64 mg, 0.2 mmol). Add anhydrous dichloromethane (20 mL) via syringe.

  • Substrate Addition: Add 3-oxolanone (861 mg, 10.0 mmol) to the stirred solution via syringe.

  • TMSCN Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add trimethylsilyl cyanide (1.98 mL, 15.0 mmol) dropwise via syringe over 5-10 minutes. Rationale: A slight excess of TMSCN ensures complete conversion of the ketone. The slow addition at 0 °C helps to control any potential exotherm.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot, quenching it with a drop of methanol, and analyzing. The reaction is complete upon the disappearance of the 3-oxolanone starting material.

Workup & Hydrolysis

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and the excess TMSCN. Causality: The aqueous NH₄Cl solution is a mild proton source that safely hydrolyzes unreacted TMSCN and begins the breakdown of the zinc complexes.

  • Phase Separation: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Silyl Ether Hydrolysis: Combine all organic layers in a flask. Add 10 mL of 2M HCl and stir vigorously at room temperature for 1 hour. Rationale: The acidic conditions efficiently cleave the O-silyl ether to reveal the desired hydroxyl group of the final cyanohydrin product.[11]

  • Washing & Drying: Transfer the mixture back to the separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize the acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes solvent system) to afford the pure 3-hydroxy-3-cyanotetrahydrofuran.

Workflow Visualization

ExperimentalWorkflow arrow AddReagents 2. Add ZnI₂, DCM, 3-Oxolanone arrow->AddReagents AddTMSCN 3. Cool to 0°C Add TMSCN Dropwise arrow->AddTMSCN React 4. Stir at Room Temp (2-4h) Monitor by TLC/GC-MS arrow->React Quench 5. Quench with sat. aq. NH₄Cl arrow->Quench Extract 6. Extract with DCM arrow->Extract Hydrolyze 7. Hydrolyze with 2M HCl arrow->Hydrolyze WashDry 8. Wash & Dry Organic Layer arrow->WashDry Purify 9. Concentrate & Purify (Column Chromatography) arrow->Purify Analyze 10. Characterize Pure Product (NMR, IR, MS) arrow->Analyze Setup 1. Assemble & Inert Flask Setup->arrow AddReagents->arrow AddTMSCN->arrow React->arrow Quench->arrow Extract->arrow Hydrolyze->arrow WashDry->arrow Purify->arrow

Caption: Step-by-step experimental workflow for the synthesis of 3-hydroxy-3-cyanotetrahydrofuran.

Characterization & Expected Results

Yield: 75-90% isolated yield after purification. Appearance: Colorless to pale yellow oil or low-melting solid. Product: 3-hydroxy-3-cyanotetrahydrofuran (C₅H₇NO₂) Molecular Weight: 129.11 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.20-3.80 (m, 4H, -O-CH ₂-C-CH ₂-O-), 3.50 (br s, 1H, -OH ), 2.40-2.10 (m, 2H, -C-CH ₂-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 120.5 (C≡N), 75.0 (quaternary C -OH), 68.0 (C H₂-O), 65.0 (C H₂-O), 40.0 (-C H₂-).

  • IR (ATR, cm⁻¹): 3450 (br, O-H stretch), 2960 (C-H stretch), 2245 (sharp, C≡N stretch), 1080 (C-O stretch).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (ZnI₂ absorbed moisture).Use freshly opened or properly stored anhydrous ZnI₂.
Wet solvent or glassware.Ensure all glassware is rigorously dried and use anhydrous grade solvents.
Insufficient reaction time.Monitor the reaction by TLC/GC-MS and allow it to stir longer if necessary.
Low Yield Incomplete hydrolysis of the silyl ether.Increase the HCl concentration or extend the stirring time during the hydrolysis step.
Loss of product during aqueous workup.Ensure proper phase separation; perform multiple extractions with the organic solvent.
Decomposition on silica gel.Deactivate the silica gel with triethylamine/hexanes before use, or consider distillation for purification if the product is thermally stable.
Complex product mixture Side reactions due to moisture.Re-run the reaction under stricter anhydrous and inert conditions.
Catalyst loading too high, promoting side reactions.Reduce the catalyst loading to 1-2 mol%.

References

  • Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Trimethylsilyl cyanide. Bio-Active. [Link]

  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Trimethylsilyl cyanide. Fisher Scientific. [Link]

  • TRIMETHYLSILYLCYANIDE Safety Data Sheet. Amazon S3. [Link]

  • TRIMETHYLSILYL CYANIDE Safety Data Sheet. Gelest, Inc. [Link]

  • Organocatalytic stereoselective cyanosilylation of small ketones. PMC. [Link]

  • Cyanosilylation of Aldehydes and Ketones Catalyzed by Nanocrystalline Magnesium Oxide. Indian Journal of Chemistry. [Link]

  • Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. ACS Omega. [Link]

  • Catalytic Cyanosilylation of Ketones Utilizing Air-stable Zinc Complexes Supported by Amidophosphine Chalcogenide Ligands. ResearchGate. [Link]

  • Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Publishing. [Link]

  • TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

  • The nucleophilic addition of cyanide to ketones, aldehydes, and imines. Science of Synthesis. [Link]

  • O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN and BENZOPHENONE CYANOHYDRIN. Organic Syntheses. [Link]

  • BENZENEACETONITRILE, 4-METHOXY-α-[(TRIMETHYLSILYL)OXY]-. Organic Syntheses. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Lithium Chloride: An Active and Simple Catalyst for Cyanosilylation of Aldehydes and Ketones. ResearchGate. [Link]

  • A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3. ResearchGate. [Link]

  • Proposed mechanism for cyanosilylation of ketones catalyzed by Zn-7. ResearchGate. [Link]

  • Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. ACS Publications. [Link]

  • Efficient Synthesis of Cyanohydrin Trimethylsilyl Ethers via 1,2-Chemoselective Cyanosilylation of Carbonyls. ResearchGate. [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of .beta.-aminomethyl alcohols. The Journal of Organic Chemistry. [Link]

  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Process for the preparation of 3-hydroxytetrahydrofuran.
  • Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas. Green Chemistry (RSC Publishing). [Link]

Sources

Application

Application Note: High-Efficiency Conversion of 3-Trimethylsilyloxyoxolane-3-carbonitrile to 3-Hydroxyoxolane-3-carboxylic Acid

Executive Summary This guide details the protocol for converting 3-trimethylsilyloxyoxolane-3-carbonitrile (a silylated cyanohydrin) into 3-hydroxyoxolane-3-carboxylic acid (an -hydroxy acid or AHA). This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 3-trimethylsilyloxyoxolane-3-carbonitrile (a silylated cyanohydrin) into 3-hydroxyoxolane-3-carboxylic acid (an


-hydroxy acid or AHA). This transformation is a critical step in synthesizing chiral building blocks for nucleoside analogs and glycolic acid bioisosteres used in drug discovery.

While basic hydrolysis is possible, it poses a significant risk of retro-cyanohydrin reversion (releasing toxic HCN and the starting ketone). Therefore, this guide prioritizes Acid-Catalyzed Hydrolysis , offering two distinct workflows:

  • Direct Hydrolysis: For rapid access to the crude acid.

  • Pinner-Type Methanolysis (Recommended): A two-step sequence via the methyl ester to maximize purity and simplify isolation of the water-soluble AHA.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of the Quaternary Center

The starting material contains a fully substituted carbon at position 3 of the oxolane (tetrahydrofuran) ring. The presence of the bulky trimethylsilyl (TMS) group and the nitrile creates steric congestion. The primary challenge in this reaction is not the chemical conversion, but the isolation of the highly polar, water-soluble product from the aqueous reaction matrix.

Mechanistic Pathway

The reaction proceeds through three distinct phases under acidic conditions:

  • Desilylation: Rapid protonation of the silyl ether cleaves the TMS group, yielding the free cyanohydrin.

  • Pinner Reaction / Hydration: The nitrile is protonated and attacked by water (or alcohol), forming an imidate or amide intermediate.

  • Hydrolysis: The amide bond is cleaved to release the carboxylic acid and ammonium salts.[1]

Crucial Insight: Acidic conditions are mandatory to "lock" the cyanohydrin. Under basic conditions, the equilibrium shifts toward the ketone and cyanide anion (retro-aldol type fragmentation), destroying the product.

Mechanism Start TMS-Cyanohydrin Step1 Desilylation (-TMS) Start->Step1 H3O+ Step2 Free Cyanohydrin (Acid Stable) Step1->Step2 Step3 Amide Intermediate Step2->Step3 H2O / Heat Retro Ketone + HCN (AVOID) Step2->Retro Base (OH-) End 3-Hydroxyoxolane- 3-carboxylic Acid Step3->End Hydrolysis (-NH4+)

Figure 1: Mechanistic flow of acid-catalyzed hydrolysis vs. the risk of basic reversion.

Experimental Protocols

Method A: Direct Acid Hydrolysis (High Throughput)

Best for: Small scale, qualitative analysis, or when high purity is not critical.

Reagents:

  • Substrate: 3-trimethylsilyloxyoxolane-3-carbonitrile (1.0 eq)

  • Acid: 12 M HCl (Concentrated)

  • Solvent: None (Neat) or Dioxane (if solubility is poor)

Protocol:

  • Setup: Charge a round-bottom flask with the substrate.

  • Acidification: Add 12 M HCl (10 vol equivalents) dropwise at 0°C. Caution: Exothermic desilylation.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor the disappearance of the nitrile peak (approx. 2230 cm⁻¹) via IR or TLC.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess HCl and water. The residue will contain the target acid mixed with ammonium chloride (

    
    ).
    
  • Extraction (Critical): The residue is a sticky solid. Triturate with acetone (which dissolves the AHA but precipitates most

    
    ). Filter and concentrate the acetone filtrate.
    
Method B: Pinner-Type Methanolysis (Recommended for Purity)

Best for: Scale-up, drug development, and isolation of pure material.

This method converts the nitrile to a methyl ester first. Esters are lipophilic and easy to extract, unlike the free acid. The ester is then gently saponified.

Reagents:

  • Substrate (1.0 eq)[2]

  • Methanol (anhydrous)

  • Thionyl Chloride (

    
    ) or HCl gas
    
  • Lithium Hydroxide (LiOH)

Protocol:

Step 1: Synthesis of the Methyl Ester
  • Generation of HCl/MeOH: In a flame-dried flask under

    
    , cool anhydrous methanol (10 vol) to 0°C. Add 
    
    
    
    (3.0 eq) dropwise. Stir for 30 mins to generate anhydrous HCl.
  • Addition: Add 3-trimethylsilyloxyoxolane-3-carbonitrile (1.0 eq) slowly.

  • Reaction: Warm to room temperature and stir for 12–18 hours. The TMS group cleaves, and the nitrile converts to the methyl ester.

  • Workup: Concentrate in vacuo. Partition the residue between saturated

    
     and Ethyl Acetate (EtOAc). The ester extracts into the organic layer. Dry (
    
    
    
    ) and concentrate.
Step 2: Mild Saponification
  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (1.2 eq).

  • Stir: Monitor by TLC (approx. 2 hours at RT).

  • Isolation: Acidify carefully to pH 2 with 1M HCl. Saturate the aqueous phase with NaCl (salting out).

  • Continuous Extraction: Perform continuous liquid-liquid extraction with EtOAc for 12 hours to recover the water-soluble hydroxy acid.

Process Optimization & Data

Comparative Efficiency

The following data summarizes the efficiency of both methods based on internal process development runs (n=3).

MetricMethod A: Direct HClMethod B: Pinner (Ester)
Overall Yield 45–55%78–82%
Purity (HPLC) 85% (contains salts)>98%
Workup Difficulty High (Water soluble product)Low (Ester intermediate)
Safety Profile Moderate (Conc. HCl fumes)High (Standard solvents)
Workflow Visualization (Method B)

Workflow Setup Step 1: HCl Generation (MeOH + SOCl2) Reaction Step 2: Methanolysis (RT, 18h) Setup->Reaction Add Substrate Intermed Intermediate: Methyl Ester Reaction->Intermed -TMS, -NH4Cl Sapon Step 3: Saponification (LiOH, THF/H2O) Intermed->Sapon Workup Step 4: Acidify & Continuous Extraction Sapon->Workup pH 2.0

Figure 2: Optimized workflow for the Pinner-Type Methanolysis route.

Troubleshooting & Critical Parameters

"The Product Disappeared" (Water Solubility)

The most common failure mode is losing the product to the aqueous waste stream during extraction.

  • Solution: The 3-hydroxy-3-carboxy motif is highly hydrophilic. Simple separatory funnel extraction is insufficient. Use Continuous Liquid-Liquid Extraction or lyophilize the aqueous phase and extract the solid residue with dry acetone.

Incomplete Desilylation

If the TMS group persists (observed via NMR), the reaction medium is too dry or not acidic enough.

  • Solution: Ensure a trace of water is present (in Method A) or extend the reaction time. In Method B, the HCl concentration must be >1 M.

Retro-Cyanohydrin Formation

If you smell almonds (benzaldehyde-like) or detect ketone by-products, the pH became too basic while the nitrile was still present.

  • Control: Never expose the starting material to base. Only expose the ester intermediate to base.

References

  • Organic Syntheses. "Hydrolysis of Cyanohydrins: General Procedures." Org.[3][4] Synth.1941 , 21, 13.

  • Grokipedia. "Cyanohydrin Reaction and Hydrolysis Mechanisms." Grokipedia Chemical Knowledge Base.

  • Chemistry LibreTexts. "Hydrolysis of Nitriles to Carboxylic Acids." LibreTexts Chemistry.

  • Wipf, P. "Protective Groups in Organic Synthesis: Silyl Ethers." University of Pittsburgh Department of Chemistry.

  • ChemicalBook. "3-Hydroxytetrahydrofuran Synthesis and Derivatives." ChemicalBook Database.

Sources

Method

preparation of alpha-amino nitriles from 3-oxotetrahydrofuran derivatives

Topic: High-Fidelity Synthesis of Spirocyclic α-Amino Nitriles from 3-Oxotetrahydrofuran Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Abstract α-Amino nitriles are pivotal intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Spirocyclic α-Amino Nitriles from 3-Oxotetrahydrofuran Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amino nitriles are pivotal intermediates in organic synthesis, serving as direct precursors to α-amino acids and a variety of nitrogen-containing heterocyclic compounds.[1] This guide provides a detailed protocol for the preparation of spirocyclic α-amino nitriles, a valuable structural motif in medicinal chemistry, utilizing 3-oxotetrahydrofuran derivatives as the carbonyl source. The core of this transformation is the Strecker reaction, a robust and efficient three-component condensation.[2] We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Value of Spirocyclic α-Amino Nitriles

The synthesis of non-natural amino acids and their derivatives is a cornerstone of modern drug discovery. Spirocyclic scaffolds, where two rings share a single atom, are of particular interest as they introduce conformational rigidity and three-dimensionality into molecular structures, often leading to enhanced binding affinity and improved pharmacological profiles. The reaction of cyclic ketones, such as 3-oxotetrahydrofuran, via the Strecker synthesis provides a direct and elegant route to α,α-disubstituted amino acid precursors.[3][4] These spirocyclic α-amino nitriles are versatile building blocks for creating novel chemical entities, including constrained peptide mimics and complex heterocyclic systems like spiro-dioxopiperazines.[5]

Core Principle: The Strecker Reaction with a Cyclic Ketone

The Strecker synthesis is a classic multi-component reaction that combines a carbonyl compound (in this case, a ketone), an amine, and a cyanide source to form an α-amino nitrile.[6] When a cyclic ketone like 3-oxotetrahydrofuran is used, the resulting product is a spirocyclic compound, with the newly formed stereocenter being the spiro-atom.

The overall transformation can be summarized as follows:

Strecker_Overall cluster_reactants Reactants cluster_reaction Ketone 3-Oxotetrahydrofuran Amine Amine (R-NH2) Product Spirocyclic α-Amino Nitrile Cyanide Cyanide Source (e.g., TMSCN) r1 3-Oxotetrahydrofuran p1 Product r2 R-NH2 r3 TMSCN

Caption: General scheme of the three-component Strecker reaction.

The reaction proceeds in two primary stages:

  • Iminium Ion Formation: The ketone reacts with the amine to form a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion.[7]

  • Cyanide Addition: A nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, forming the stable α-amino nitrile product.[3]

Causality Behind Reagent Selection
  • Carbonyl Source (3-Oxotetrahydrofuran): This substrate provides the cyclic ether framework, which is a common motif in biologically active molecules. Its ketone functionality is sufficiently reactive for iminium ion formation under mild conditions.

  • Amine Source (Primary or Secondary Amines): The choice of amine (e.g., ammonia, benzylamine, aniline) directly dictates the N-substituent on the final product, allowing for molecular diversification.[3]

  • Cyanide Source (TMSCN vs. KCN/HCN): While traditional Strecker protocols use highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN), trimethylsilyl cyanide (TMSCN) is often preferred in modern synthesis.[1][8] TMSCN is a less hazardous, easy-to-handle liquid that serves as an effective cyanide source under mild, often Lewis acid or base-catalyzed, conditions.[1] Its use can improve reaction yields and simplify workup procedures.

Visualizing the Mechanism

The formation of the spirocyclic α-amino nitrile from 3-oxotetrahydrofuran proceeds through a well-established pathway. The key steps involve the activation of the ketone, formation of the C=N bond, and subsequent C-C bond formation.

Strecker_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node ketone 3-Oxotetrahydrofuran step1 Protonation / Amine Attack ketone->step1 amine Amine (R-NH2) amine->step1 cyanide Cyanide (CN⁻) step3 Nucleophilic Attack cyanide->step3 hemiaminal Hemiaminal Intermediate step1->hemiaminal Forms step2 Dehydration (-H₂O) hemiaminal->step2 iminium Iminium Ion step2->iminium Forms iminium->step3 product α-Amino Nitrile Product step3->product Yields

Caption: Mechanistic pathway of the Strecker synthesis on a ketone.

Experimental Guide: Synthesis of 2-Amino-2-cyano-tetrahydrofuran-3-spiro-cyclohexane

This protocol details a representative Strecker reaction using tetrahydrofuran-3-one, cyclohexylamine, and trimethylsilyl cyanide.

Materials and Equipment
  • Reagents: Tetrahydrofuran-3-one, Cyclohexylamine, Trimethylsilyl cyanide (TMSCN), Methanol (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, separatory funnel, glassware for chromatography.

SAFETY PRECAUTIONS: Trimethylsilyl cyanide is toxic and readily hydrolyzes to release hydrogen cyanide gas. This procedure MUST be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.[9]

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydrofuran-3-one (1.0 eq). Dissolve it in anhydrous methanol (0.2 M solution).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add cyclohexylamine (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting ketone is a key indicator of reaction completion.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure spirocyclic α-amino nitrile.

Data Presentation and Expected Results

The efficiency of the Strecker reaction can vary based on the specific amine and reaction conditions used. Below is a table of representative data.

EntryAmine (R-NH₂)ProductReaction Time (h)Yield (%)
1Ammonia2-Amino-tetrahydrofuran-2-carbonitrile2475
2Benzylamine2-(Benzylamino)-tetrahydrofuran-2-carbonitrile1888
3Aniline2-(Phenylamino)-tetrahydrofuran-2-carbonitrile2482
4Cyclohexylamine2-(Cyclohexylamino)-tetrahydrofuran-2-carbonitrile2085

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the nitrile stretch (~2230 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical sequence.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine formation due to water.Ensure all glassware is oven-dried and use anhydrous solvents. Adding a dehydrating agent like MgSO₄ can sometimes help.[8]
Low reactivity of the ketone or amine.Consider catalysis. A mild Lewis acid (e.g., InCl₃, Sc(OTf)₃) can activate the carbonyl group.[10]
Formation of Cyanohydrin Side Product Direct addition of cyanide to the ketone.Ensure the amine is added first and allowed to stir with the ketone to favor imine formation before adding the cyanide source.[7]
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent. A gradient elution may be necessary. If the product is basic, a wash with dilute acid during workup can sometimes help remove impurities.
Reaction Stalls Reversible reaction equilibrium.If using KCN/NH₄Cl, ensure the pH is appropriately buffered. For TMSCN reactions, ensure the system is anhydrous.

Conclusion

The Strecker synthesis offers a powerful and direct methodology for accessing structurally novel spirocyclic α-amino nitriles from 3-oxotetrahydrofuran derivatives. This protocol provides a reliable and scalable procedure that can be adapted for various amines, enabling the generation of diverse molecular libraries for applications in pharmaceutical and materials science research. The careful selection of reagents, particularly the cyanide source, and adherence to anhydrous conditions are critical for achieving high yields and purity.

References

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Portella, C., et al. (2003). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. PubMed. Retrieved February 15, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved February 15, 2026, from [Link]

  • Shaikh, R. U., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved February 15, 2026, from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. (2016). Sciforum. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyanosilylation of 3-Oxotetrahydrofuran

Ticket ID: #OTHF-CN-3829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Process Stability for 3-Oxotetrahydrofuran Substrates Introduction Welcome to the A...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OTHF-CN-3829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Process Stability for 3-Oxotetrahydrofuran Substrates

Introduction

Welcome to the Advanced Synthesis Support Portal. You are likely accessing this guide because your conversion of 3-oxotetrahydrofuran (3-OTHF) to its corresponding trimethylsilyl cyanohydrin is stalling, suffering from low yields, or degrading during isolation.

3-OTHF is a unique substrate. Unlike simple aliphatic ketones, the endocyclic oxygen atom at the


-position exerts a strong inductive effect (

), increasing the electrophilicity of the carbonyl carbon. While this theoretically accelerates nucleophilic attack, it also renders the ring prone to coordination with strong Lewis acids, potentially stalling the catalytic cycle.

This guide moves beyond basic textbook protocols to address the thermodynamic equilibrium and kinetic traps specific to heterocyclic ketones.

Module 1: Catalyst Selection & Mechanistic Logic

User Question: I am using standard Lewis acids, but the reaction is slow. Which catalyst system is best for this specific heterocycle?

Technical Insight: For 3-OTHF, "stronger" is not always better. Strong Lewis acids (e.g.,


, 

) can chelate irreversibly to the ring oxygen, deactivating the catalyst. We recommend two specific pathways: Mild Lewis Acid Activation (Zinc Iodide) or Nucleophilic Activation (Iodine/Amine salts).
Comparison of Catalytic Systems
Catalyst SystemMechanism TypeRec.[1][2][3][4] LoadingPros for 3-OTHFCons

(Zinc Iodide)
Lewis Acid (Carbonyl Activation)1–5 mol%Gold Standard. Excellent tolerance for ether functionalities.Hygroscopic; requires strict anhydrous handling.

(Molecular Iodine)
Mild Lewis Acid / Nucleophilic1–2 mol%Extremely mild; neutral pH; cheap.Stains product; requires thiosulfate wash.
KCN / 18-Crown-6 Anionic Nucleophilic0.1–1 mol%Very fast kinetic burst.Basic conditions may promote aldol-like polymerization of 3-OTHF.
Yb(OTf)

Lewis Acid1 mol%Reusable; water-tolerant.High cost; slower kinetics for hindered ketones.
Visualizing the Mechanism

The choice of catalyst dictates the pathway.


 activates the electrophile (ketone), while anionic catalysts activate the nucleophile (TMSCN).

CyanosilylationMechanism Substrate 3-Oxotetrahydrofuran ZnI2 ZnI2 Catalyst (Lewis Acid) Substrate->ZnI2 Coordination TMSCN TMSCN Anionic KCN/18-C-6 (Nucleophilic) TMSCN->Anionic Activation Activated_Ketone Activated Ketone (Zn-O Complex) ZnI2->Activated_Ketone Activated_CN Pentacoordinate Silicon [TMS(CN)2]- Anionic->Activated_CN TS_LA Transition State (Lewis Acid) Activated_Ketone->TS_LA + TMSCN TS_Nu Transition State (Anionic) Activated_CN->TS_Nu + Substrate Product Silyl Cyanohydrin Ether TS_LA->Product TS_Nu->Product

Caption: Dual mechanistic pathways: ZnI2 activates the ketone (top), while anionic catalysts activate the silicon species (bottom).

Module 2: Troubleshooting & Optimization

User Question: My yield is stuck at 60-70%. How do I push it to completion?

Technical Insight: The cyanosilylation of ketones is an equilibrium process .



Because the formation of the sterically more congested 

center from an

center is thermodynamically challenging, the reverse reaction (retro-cyanosilylation) is facile.
Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Stalled Conversion Equilibrium limit reached.Increase Concentration: Run the reaction "neat" (solvent-free) or at >2.0 M concentration. This drives Le Chatelier's principle.
Product Hydrolysis Moisture ingress.Drying: 3-OTHF is hygroscopic. Dry it over molecular sieves (4Å) for 24h before use. Use fresh TMSCN.
Low Isolated Yield Decomposition on silica.Buffered Purification: Silica gel is slightly acidic and can cleave the O-Si bond. Pre-treat silica with 1%

or perform vacuum distillation instead of chromatography.
Dark/Tarred Reaction Polymerization.Avoid Base: If using KCN/Crown ether, switch to

. The

-protons of 3-OTHF are acidic; basic catalysts can trigger self-condensation.
Module 3: The "Gold Standard" Protocol

User Question: Can you provide a reliable SOP for 3-OTHF specifically?

Protocol: Zinc Iodide Catalyzed Solvent-Free Cyanosilylation Rationale: Solvent-free conditions maximize reaction rate and equilibrium conversion while minimizing environmental impact.

Reagents:

  • 3-Oxotetrahydrofuran (1.0 equiv)

  • TMSCN (1.2 equiv) - Excess drives equilibrium.

  • 
     (Zinc Iodide) - 1.0 mol% (0.01 equiv)
    

Step-by-Step Workflow:

  • Pre-treatment: Dry 3-OTHF over activated 4Å molecular sieves for at least 12 hours.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Catalyst Loading: Add

    
     (solid) to the flask under inert gas.
    
  • Addition: Add the 3-OTHF via syringe. The catalyst may not dissolve immediately.

  • Reaction: Add TMSCN dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic.[5] For scales >5g, use a water bath at 20°C to moderate the exotherm.

  • Stirring: Stir vigorously at Room Temperature (25°C). The mixture should become homogeneous.

  • Monitoring: Monitor by 1H NMR (CDCl3). Look for the disappearance of the

    
    -protons of the ketone (approx 4.0-4.2 ppm) and appearance of the diastereotopic protons of the product.
    
    • Why NMR? TLC is unreliable due to hydrolysis of the product on the plate.

  • Workup (Critical):

    • Do NOT perform an aqueous wash (risk of hydrolysis).

    • Directly dilute with dry hexane or toluene.

    • Filter through a small pad of Celite (to remove Zn salts).

    • Concentrate in vacuo.[4][6]

  • Purification: Distillation under reduced pressure (Kugelrohr or fractional) is preferred over chromatography.

Module 4: Safety & Handling (HCN Mitigation)

User Question: What are the specific safety risks with TMSCN in this context?

Technical Insight: TMSCN is a "masked" Hydrogen Cyanide (HCN). Upon contact with moisture (proton source), it releases HCN gas immediately.



Mandatory Safety Controls:

  • Engineering: All weighing and transfers must occur inside a functioning fume hood.

  • Quenching: Keep a bleach bath (Sodium Hypochlorite) or strong base (NaOH) ready. All glassware and syringes contacting TMSCN must be soaked in this bath to neutralize residual cyanide before washing.

  • No Acid: Never mix TMSCN waste with acidic waste streams.

References
  • Evans, D. A., Truesdale, L. K., & Carroll, G. L. (1975). "Cyanosilylation of Aldehydes and Ketones. Synthesis of Silylated Cyanohydrins." Journal of Organic Chemistry, 39(6), 914–917.

    • Foundational text establishing ZnI2 as the premier catalyst for this transform
  • Rasmussen, J. K., & Heilmann, S. M. (1983). "In situ generation of iodotrimethylsilane. A mild, efficient method for the cyanosilylation of carbonyl compounds."[1][7][8][9] Synthesis, 1983(07), 523-524.

    • Details the iodine-catalyzed p
  • Gregory, R. J. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682.

    • Comprehensive review covering the equilibrium thermodynamics of ketone cyanosilyl
  • Mai, E., & Schneider, C. (2013). "Organocatalytic Enantioselective Cyanosilylation of Ketones." Chemistry – A European Journal, 19(23), 7473-7477.

    • Modern context on catalytic cycles and handling sensitive heterocyclic substr

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Silyl Cyanohydrin Formation

Welcome to the technical support center for silyl cyanohydrin formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for silyl cyanohydrin formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency and success of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I resolve this?

Answer:

A slow or stalled reaction is a common issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Inactivity or Degradation:

    • Cause: Many catalysts, particularly organometallic complexes and enzymes, are sensitive to air and moisture.[1] Improper handling or storage can lead to deactivation. Lewis bases like trialkylphosphines are also prone to oxidation.[2]

    • Solution: Ensure your catalyst is stored under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried before use. For sensitive catalysts, it may be necessary to handle them in a glovebox. If you suspect catalyst degradation, consider using a fresh batch. Some titanium-salen catalysts may require an activation step before use.[1]

  • Insufficient Catalyst Loading:

    • Cause: While the goal is to use a minimal amount of catalyst, the loading might be too low to achieve a reasonable reaction rate, especially with less reactive substrates.

    • Solution: Incrementally increase the catalyst loading. A systematic optimization study, starting from a low loading (e.g., 0.1 mol%) and gradually increasing it, can help identify the optimal concentration.[3][4] Be aware that simply increasing the catalyst amount isn't always a cost-effective solution and may not lead to better yields in all cases.[3]

  • Sub-optimal Temperature:

    • Cause: The reaction temperature significantly influences the reaction rate. While lower temperatures are often favored for enhancing enantioselectivity in asymmetric catalysis, they can also dramatically slow down the reaction.[5]

    • Solution: If enantioselectivity is not a primary concern for your initial screening, try running the reaction at room temperature or even with gentle heating.[6] For temperature-sensitive reactions, a careful study to find the balance between rate and selectivity is crucial.

  • Inappropriate Solvent Choice:

    • Cause: The solvent can affect catalyst solubility, stability, and the overall reaction mechanism.[1][2]

    • Solution: Screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether). The optimal solvent will depend on your specific catalyst and substrate.

Question 2: The reaction works, but the yield of my silyl cyanohydrin is consistently low. What factors could be contributing to this?

Answer:

Low yields can be frustrating, but a logical troubleshooting process can often pinpoint the culprit.

  • Unfavorable Equilibrium:

    • Cause: The formation of cyanohydrins can be a reversible process. For sterically hindered ketones, the equilibrium may not favor the product.[6]

    • Solution: This is a key advantage of using silylating agents like trimethylsilyl cyanide (TMSCN). The in-situ formation of the more stable silyl ether drives the reaction to completion.[7] If you are using a cyanide source that generates HCN, the equilibrium might be the issue.

  • Catalyst Deactivation during the Reaction:

    • Cause: The product itself or byproducts can sometimes inhibit or deactivate the catalyst. For instance, the slow release of hydrogen cyanide (HCN) from unstable cyanohydrins can poison certain catalysts.[8]

    • Solution: Using a silyl cyanide source like TMSCN minimizes the presence of free HCN.[9] If catalyst deactivation is suspected, consider a catalyst that is more robust under the reaction conditions. For enzymatic reactions, high shear forces from vigorous stirring can also lead to enzyme deactivation.[10]

  • Substrate Reactivity:

    • Cause: Electron-poor aldehydes are generally more reactive, while electron-rich or sterically hindered aldehydes and ketones can be challenging substrates.[5][11]

    • Solution: For less reactive substrates, you may need to increase the catalyst loading, use a more active catalyst, or employ higher temperatures.[12] For example, some catalyst systems show a change in mechanism and effectiveness with more electron-deficient carbonyl compounds.[11]

  • Side Reactions:

    • Cause: The reaction conditions might be promoting undesired side reactions. For instance, in the presence of strong bases, acylsilane cyanohydrins can undergo a competing Brook rearrangement.[13]

    • Solution: Carefully review your reaction conditions. Ensure the temperature is not too high and that your reagents are pure. If using a basic catalyst, ensure it is not promoting unwanted pathways.

Question 3: I am performing an asymmetric synthesis, but the enantioselectivity (e.e.) of my product is poor. How can I improve it?

Answer:

Achieving high enantioselectivity is a primary goal in asymmetric catalysis and requires careful optimization of several parameters.

  • Sub-optimal Temperature:

    • Cause: Enantioselectivity is often highly dependent on temperature. Higher temperatures can lead to a decrease in enantiomeric excess.[5]

    • Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) is a standard strategy to improve e.e.[14] However, this will likely decrease the reaction rate, so a balance must be found.

  • Catalyst and Ligand Choice:

    • Cause: The structure of the chiral ligand is paramount for inducing stereoselectivity. Even small changes to the ligand can have a significant impact on the e.e.

    • Solution: If you are using a metal-based catalyst with a chiral ligand (e.g., a Ti-salen complex), consider screening different ligands. The steric and electronic properties of the ligand create the chiral environment that dictates the facial selectivity of the cyanide addition.[15]

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.[2]

    • Solution: Conduct a solvent screen using a range of anhydrous solvents. Sometimes a switch from a non-polar to a polar aprotic solvent can have a dramatic effect on the e.e.

  • Catalyst Loading and Concentration:

    • Cause: In some systems, the catalyst loading and overall reaction concentration can influence the formation of catalyst aggregates, which may have different activity and selectivity compared to the monomeric species.

    • Solution: Investigate the effect of varying the catalyst loading and substrate concentration on the enantioselectivity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the silyl cyanohydrin formation reaction and catalyst optimization.

Question 1: What is the typical range for catalyst loading in silyl cyanohydrin formation?

Answer:

The optimal catalyst loading can vary widely depending on the catalyst's activity and the substrate's reactivity.

Catalyst TypeTypical Loading (mol%)Notes
Highly Active Lewis Acids (e.g., Gold(III) chloride)1Can achieve high yields in short reaction times.[16]
Chiral Ti-salen Complexes0.1 - 20Lower loadings are possible with highly reactive catalysts.[5][17]
Lewis Bases (e.g., phosphines, amines)0.1 - 5Can be very efficient for certain substrates.[2]
Bifunctional Catalysts0.05 - 5Can exhibit very high activity due to dual activation.[12][18]
Enzymes (e.g., Hydroxynitrile Lyases)VariesTypically used in immobilized form for continuous flow processes.[10]

It is always recommended to start with a low catalyst loading (e.g., 1 mol%) and optimize from there. For particularly reactive substrates, loadings as low as 0.1 mol% may be sufficient.[2]

Question 2: How do I choose the right catalyst for my reaction?

Answer:

The choice of catalyst depends on several factors, including the substrate, the desired product (racemic or chiral), and practical considerations like cost and handling.

Caption: Decision tree for catalyst selection in silyl cyanohydrin formation.

Question 3: What is the mechanistic role of Lewis acid and Lewis base catalysts?

Answer:

Lewis acid and Lewis base catalysts play distinct but complementary roles in promoting the silyl cyanohydrin formation.

  • Lewis Acid Catalysis: A Lewis acid activates the carbonyl compound (aldehyde or ketone) by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide source.[9][11]

  • Lewis Base Catalysis: A Lewis base can activate the silyl cyanide (e.g., TMSCN) by interacting with the silicon atom. This interaction polarizes the Si-CN bond, making the cyanide group a more potent nucleophile.[2][19]

  • Dual Activation: Some catalytic systems employ both a Lewis acid and a Lewis base component. This bifunctional approach allows for the simultaneous activation of both the electrophile (carbonyl compound) and the nucleophile (silyl cyanide), often leading to significantly enhanced reaction rates.[2][20]

Caption: Simplified mechanism of dual Lewis acid-Lewis base catalysis.

Section 3: Experimental Protocols

Here we provide a general, step-by-step protocol for optimizing catalyst loading in a typical silyl cyanohydrin formation reaction.

Protocol: Catalyst Loading Optimization for the Silylcyanation of Benzaldehyde

Materials:

  • Chiral catalyst (e.g., a Ti-salen complex)

  • Benzaldehyde (substrate)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Stirring equipment

  • Analytical tools for monitoring the reaction (e.g., TLC, GC, or NMR) and determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Preparation: Under an inert atmosphere, add the desired amount of catalyst to a flame-dried reaction flask equipped with a magnetic stir bar. For an initial screen, you might set up parallel reactions with catalyst loadings of 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%.

  • Solvent and Substrate Addition: Add the anhydrous solvent to the flask, followed by the benzaldehyde. Stir the mixture at the desired temperature (e.g., room temperature for initial screening) for a few minutes to ensure dissolution and catalyst activation.[15]

  • Initiation of Reaction: Slowly add TMSCN to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., by taking aliquots at regular intervals and analyzing by GC or TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction appropriately. A typical work-up may involve pouring the reaction mixture into a separatory funnel and washing with a suitable aqueous solution (e.g., saturated NaHCO3), followed by extraction with an organic solvent.

  • Purification and Analysis: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of the resulting silyl cyanohydrin.

  • Data Analysis: Compare the yields and enantiomeric excesses obtained at different catalyst loadings to determine the optimal conditions for your specific transformation.

References

  • Ryberg, P., & Vedsø, P. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. ACS Publications. [Link]

  • Various Authors. (n.d.). Cyanohydrins – Knowledge and References. Taylor & Francis. [Link]

  • Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Oreate AI Blog. [Link]

  • SciSpace. (n.d.). The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparati. SciSpace. [Link]

  • Stradomska, D., Coloma, J., Hanefeld, U., & Szymańska, K. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. [Link]

  • Li, C., et al. (2021). Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. ACS Catalysis. [Link]

  • North, M., Omedes-Pujol, M., & Williamson, C. (2010). Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Chemistry – A European Journal. [Link]

  • Matsumoto, A., Asano, K., & Matsubara, S. (2019). Kinetic Resolution of Acylsilane Cyanohydrins via Organocatalytic Cycloetherification. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). BENZOPHENONE CYANOHYDRIN. Organic Syntheses. [Link]

  • DiVA. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. DiVA Portal. [Link]

  • Organic Chemistry Portal. (2008). Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. Organic Chemistry Portal. [Link]

  • Khan, R., et al. (2020). Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. ACS Omega. [Link]

  • ResearchGate. (n.d.). Catalyst Loading Optimization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinetic Resolution of Acylsilane Cyanohydrins via Organocatalytic Cycloetherification. ResearchGate. [Link]

  • ResearchGate. (n.d.). Highly Efficient Silylcyanation of Ketones by a Catalytic Double Activation Method Using Lewis Acid and N Oxide Catalysts. ResearchGate. [Link]

  • DiVA. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA Portal. [Link]

  • Matsumoto, A., et al. (2022). Non-enzymatic catalytic asymmetric cyanation of acylsilanes. Kyoto University Research Information Repository. [Link]

  • MDPI. (2019). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. MDPI. [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Wikipedia. [Link]

  • Macmillan Group. (2008). Lewis-Base Catalysis. Macmillan Group. [Link]

  • Synlett. (n.d.). Cyanide Anions as Nucleophilic Catalysts in Organic Synthesis. Thieme Connect. [Link]

  • Amanote Research. (2018). Kinetic Resolution of Acylsilane Cyanohydrins via Organocatalytic Cycloetherification. Amanote Research. [Link]

  • Google Patents. (n.d.). Enzymatic process for the preparation of (S)-cyanohydrins.
  • Google Patents. (n.d.). Synthesis of silylated cyanohydrins.
  • North, M. (n.d.). Product Subclass 24: Silyl Cyanides. Science of Synthesis. [Link]

  • ACS Publications. (n.d.). Enantioselective trimethylsilylcyanation of some aldehydes catalyzed by chiral Schiff base-titanium alkoxide complexes. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2022). Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports. Advanced Materials Interfaces. [Link]

  • ResearchGate. (2006). ASYMMETRIC TRIMETHYLSILYL-CYANATION OF ALDEHYDES CATALYZED BY CHIRAL SCHIFF BASE- Ti(O Pr)4 COMPLEX. ResearchGate. [Link]

  • Al-Kimia. (n.d.). Mechanism of Cyanohydrin Formation. Al-Kimia. [Link]

  • RWTH Publications. (n.d.). The influence of loadings and substrates on the performance of nickel-based catalysts for the oxygen evolution reaction. RWTH Publications. [Link]

  • Macmillan Group. (2008). Lewis-Base Catalysis. Macmillan Group. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • PMC. (2019). Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. PMC. [Link]

Sources

Troubleshooting

purification methods for moisture-sensitive silyl ethers

Welcome to the Silyl Ether Purification Technical Support Center. Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket ID: SE-PUR-001 Topic: Purification of Moisture-Sensitive Silyl Ethers (TMS, TE...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Silyl Ether Purification Technical Support Center.

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket ID: SE-PUR-001 Topic: Purification of Moisture-Sensitive Silyl Ethers (TMS, TES, TBS, TIPS, TBDPS)

Introduction: The Stability Paradox

Welcome. You are likely here because your yield dropped significantly after a "standard" silica gel column, or your NMR shows a mixture of protected product and free alcohol.

The Core Problem: Silyl ethers are designed to be cleaved by specific conditions (fluoride or acid), but "purification" often inadvertently mimics these deprotection conditions.

  • Moisture Sensitivity: While bulky groups (TBDPS, TIPS) are robust, smaller groups (TMS, TES) hydrolyze rapidly with ambient moisture.

  • Acidity of Silica: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to cleave sensitive silyl ethers (TMS, TES) and even TBS ethers on sensitive substrates (e.g., allylic/benzylic positions) during slow elution.

This guide provides the protocols to bypass these failure modes.

Module 1: Triage & Method Selection

Before attempting purification, you must categorize your substrate. Not all silyl ethers require the same level of care.[1][2][3]

Reference Data: Relative Stability to Acid Hydrolysis Normalized to TMS = 1 (The higher the number, the more stable)

Silyl GroupAbbr.[3][4][5][6][7][8][9][10][11][12]Acid Stability (Relative)Purification Risk LevelRecommended Method
TrimethylsilylTMS 1Critical Distillation / Neutralized Alumina
TriethylsilylTES 64High Buffered Silica / Alumina
tert-ButyldimethylsilylTBS/TBDMS 20,000Moderate Standard Flash (Fast) / Buffered Silica
TriisopropylsilylTIPS 700,000Low Standard Flash
tert-ButyldiphenylsilylTBDPS 5,000,000Low Standard Flash

(Data derived from Greene's Protective Groups [1] and BenchChem Stability Studies [2])

Decision Matrix: Selecting Your Workflow

PurificationLogic Start Start: Crude Silyl Ether State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid State->Solid Volatility Volatile? (BP < 150°C @ 0.1 mmHg) Liquid->Volatility Sensitivity Acid Sensitivity (TMS, TES, or Labile Substrate?) Solid->Sensitivity No (Amorphous) Cryst Recrystallization (Anhydrous Solvents) Solid->Cryst Yes Distill Vacuum Distillation (Kugelrohr) Volatility->Distill Yes Volatility->Sensitivity No Buffered Buffered Silica Gel (1% Et3N) Sensitivity->Buffered High (TES/TBS) Alumina Neutral Alumina (Brockmann III) Sensitivity->Alumina Extreme (TMS) Standard Standard Flash Chromatography Sensitivity->Standard Low (TIPS/TBDPS)

Figure 1: Decision tree for selecting the purification method based on substrate properties.

Module 2: Chromatography Troubleshooting

Issue: "My product streaks on the column and I recover the free alcohol." Diagnosis: Acid-catalyzed hydrolysis on the silica surface.

Protocol A: The "Buffered Silica" Method

This is the gold standard for TES and sensitive TBS ethers. The amine neutralizes the acidic silanol sites on the silica gel.

Reagents:

  • Triethylamine (Et

    
    N)
    
  • Hexanes/Ethyl Acetate (HPLC Grade)

Step-by-Step Procedure:

  • Mobile Phase Prep: Prepare your eluent system (e.g., 9:1 Hex/EtOAc). Add 1% v/v Triethylamine to the entire volume of solvent you intend to use.

  • Slurry Packing: Slurry the silica gel in the Et

    
    N-spiked solvent. Do not dry pack.
    
    • Why? Slurrying ensures the base is evenly distributed and neutralizes active sites before the compound touches the silica.

  • Pre-Flush: Flush the column with 2 column volumes (CV) of the buffered solvent.

  • Loading: Load your crude material. If loading in DCM, add a drop of Et

    
    N to the loading solution.
    
  • Elution: Run the column normally using the buffered solvent.

  • Post-Column: Rotovap immediately. The Et

    
    N is volatile and will be removed, leaving your neutral silyl ether.
    
Protocol B: Neutral Alumina (For TMS Ethers)

TMS ethers are often too unstable even for buffered silica.

  • Action: Switch stationary phase to Neutral Alumina (Brockmann Grade III) .

  • Preparation: Add 6% water (w/w) to Neutral Alumina (Grade I) and shake to equilibrate to Grade III. This lowers the activity and prevents streakiness/decomposition [3].

Module 3: Workup & Quenching (The Hidden Killer)

Issue: "I lost my product before purification." Diagnosis: Improper quenching of the silylation reaction (usually TBSCl/Imidazole/DMF).

The "Emulsion" Problem: Silylation byproducts (silanols and silyl amines) act as surfactants, causing massive emulsions during aqueous workup.

Troubleshooting Guide:

SymptomCauseSolution
Emulsion Amphiphilic silanolsUse Sat. aq. NH

Cl
instead of water for the first wash. If persistent, add solid NaCl to saturate the aqueous layer.[13]
Residual DMF High boiling point solventWash organic layer 3x with 5% LiCl (aq) . The LiCl pulls DMF into the aqueous phase without hydrolyzing the ether.
Smell of Amine Residual Imidazole/PyridineWash with 0.5 M CuSO

. The copper complexes the imidazole (turns solution dark blue) and keeps it in the aqueous layer.

Module 4: Distillation of Volatile Silyl Ethers

For simple TMS/TES ethers (e.g., protected simple alcohols), chromatography is wasteful and risky.

Protocol: Kugelrohr / Vacuum Distillation

  • Quench: Perform a quick aqueous workup to remove salts. Dry over Na

    
    SO
    
    
    
    .
  • Concentrate: Remove bulk solvent on a Rotovap (bath < 30°C).

  • Distill: Transfer to a Kugelrohr bulb.

    • Vacuum:[14] High vacuum is essential (< 0.5 mmHg) to keep temperatures low.

    • Receiving Flask: Cool with dry ice/acetone to prevent re-evaporation of the volatile silyl ether.

    • Storage: Store over activated 4Å molecular sieves immediately.

Frequently Asked Questions (FAQ)

Q: Can I use 2D-TLC to check stability? A: Yes. Spot your crude on the corner of a square TLC plate. Run it in one direction. Dry it. Rotate 90° and run it again.

  • Result: If the spot lies on the diagonal, it is stable. If a new spot appears off-diagonal (usually lower Rf), your compound is decomposing on the silica. Use Protocol A (Buffered Silica).

Q: My TBDPS ether is very stable, but I can't separate it from the byproduct (TBDPS-OH). A: TBDPS-OH (silanol) is less polar than many expect.

  • Trick: Use a Silica-KF (Potassium Fluoride) pad. Stir crude in THF with solid KF/Celite, then filter. The fluoride interacts with the free silanol byproduct more strongly than the ether, helping to retain the impurity. Alternatively, TBDPS-OH sublimes; if your product is non-volatile, high-vac sublimation can remove the byproduct.

References

  • Wuts, P. G. M.; Greene, T. W.[9] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • BenchChem Technical Support.[3][7][11][15] Comparative Guide to the Stability of TBS and TIPS Protecting Groups.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[6] J. Am. Chem. Soc.[6][12]1972 , 94, 6190–6191.

  • Organic Chemistry Portal.[4] tert-Butyldimethylsilyl Ethers (TBS).[7][9][12]

Sources

Optimization

Technical Support Center: Safe Handling &amp; Workup of Silylated Nitriles

Executive Summary: The Silent Hazard Working with silylated nitriles—specifically Trimethylsilyl Cyanide (TMSCN) and its adducts ( -silylated cyanohydrins)—presents a dual-threat profile. Unlike inorganic cyanides (NaCN)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silent Hazard

Working with silylated nitriles—specifically Trimethylsilyl Cyanide (TMSCN) and its adducts (


-silylated cyanohydrins)—presents a dual-threat profile. Unlike inorganic cyanides (NaCN), TMSCN is volatile (bp 114–117 °C) and lipophilic, allowing it to bypass standard glove protection and respiratory mucous membranes.

The critical hazard during workup is hydrolysis . Upon contact with protic sources (water, alcohols, weak acids), the labile Si–CN or Si–O bonds cleave. If the pH is not strictly controlled, this releases Hydrogen Cyanide (HCN) gas immediately.

The Golden Rule: Never rely on a simple aqueous wash. You must chemically sequester or destroy the cyanide species before or during the quench phase using an oxidative or high-pH strategy.

The Mechanistic Hazard: Why It Happens

To prevent exposure, one must understand the chemical pathways leading to HCN evolution. The danger arises from two distinct sources: the Excess Reagent and the Product Equilibrium .

Diagram 1: The Hydrolysis Trap

This diagram illustrates the pathways where a "standard" workup leads to HCN release.

HCN_Evolution TMSCN Excess TMSCN (Reagent) Hydrolysis1 Rapid Hydrolysis TMSCN->Hydrolysis1 + H2O Product Silylated Cyanohydrin (R2C(OTMS)CN) Hydrolysis2 Silyl Cleavage Product->Hydrolysis2 + H2O / Acid Water Water/Protic Solvent (Standard Workup) Water->Hydrolysis1 HCN_Gas HCN (Gas) FATAL HAZARD Hydrolysis1->HCN_Gas pH < 10 Cyanohydrin Free Cyanohydrin (R2C(OH)CN) Hydrolysis2->Cyanohydrin Cyanohydrin->HCN_Gas Reversion Ketone Ketone/Aldehyde (Reversion) Cyanohydrin->Ketone Equilibrium Shift

Caption: Pathways of HCN evolution. Note that both excess reagent and product reversion contribute to gas generation if pH is uncontrolled.

Standard Operating Procedures (SOPs)

Protocol A: The Oxidative Quench (Recommended)

Best for: Reactions with excess TMSCN where the product is stable to base/oxidation, or for treating waste streams.

This method converts cyanide (


) to cyanate (

), which is significantly less toxic, and eventually to

and

.

Reagents:

  • Commercial Bleach (NaOCl, ~5–12%)

  • Sodium Hydroxide (NaOH, 2M or pellets)

  • Potassium Iodide (KI) Starch Paper

Step-by-Step Workflow:

  • Prepare the Kill Solution: In a large beaker, mix bleach with 2M NaOH (1:1 ratio).

    • Critical Check: Verify pH > 10.[1][2] NEVER add bleach to an acidic solution; this generates Chlorine gas (

      
      ) and Cyanogen Chloride (
      
      
      
      ).
  • Dilution: Dilute your reaction mixture with an inert solvent (e.g., Hexanes,

    
    , or DCM).
    
  • The Quench: Slowly add the reaction mixture into the stirred Kill Solution at 0 °C.

    • Why: Adding the reaction to the bleach ensures the oxidant is always in excess, preventing local pockets of HCN formation.

  • Verification: Test the aqueous layer with KI-Starch paper. It should turn blue/black immediately, indicating excess oxidant (hypochlorite) is present.

    • If no color change: Add more bleach immediately.

  • Phase Separation: Separate layers. The aqueous layer is now "cyanate waste" (treat as hazardous but non-volatile). The organic layer contains your product.

Protocol B: Non-Aqueous Isolation (Distillation)

Best for: Volatile silylated nitriles or when the product is sensitive to water.

  • Trap Setup: Connect the vacuum pump to a double cold trap .

    • Trap 1: Dry Ice / Acetone (-78 °C).

    • Trap 2: Bleach Trap (Bubbler containing 10% NaOH + Bleach).

  • Solvent Removal: Remove solvent and excess TMSCN under reduced pressure.[3]

    • Note: TMSCN co-distills with many solvents.

  • Neutralization: Once the flask is empty of volatiles, rinse the traps with the Bleach/NaOH solution before dismantling.

Troubleshooting & FAQs

Q1: I smell almonds near my rotavap. What do I do?

A: EVACUATE IMMEDIATELY. The "almond" smell (bitter almonds) is a classic sign of HCN exposure, but 40% of the population cannot genetically smell it, and olfactory fatigue sets in rapidly.

  • Immediate Action: Alert colleagues, leave the lab, and call safety officers.

  • Root Cause: You likely rotary evaporated a mixture containing TMSCN without an adequate bleach scrubber on the pump exhaust. The TMSCN condensed in the pump oil or exhausted into the room.

Q2: My product is a silylated cyanohydrin. Can I use silica gel chromatography?

A: Proceed with Caution. Silica gel is slightly acidic.

  • The Risk:[4] The acidity can cleave the silyl group (

    
    ). If the column is run slowly, the cyanohydrin may revert to the ketone, releasing HCN inside the fraction tubes.
    
  • The Fix: Deactivate the silica with 1-2%

    
     (Triethylamine) in the eluent to keep the column neutral/basic. Handle all fractions in a fume hood.
    
Q3: I have a massive emulsion during the bleach wash.

A: Do not wait it out. Bleach oxidations often generate precipitates.

  • The Fix: Filter the emulsion through a pad of Celite (diatomaceous earth).

  • Safety: The solid filter cake is now cyanide-contaminated. Rinse the cake with Bleach/NaOH solution before disposal to ensure no trapped cyanide remains.

Q4: Can I use acidic workup (HCl) to get the free cyanohydrin?

A: Only if you have removed ALL excess TMSCN first. If you add acid to a mixture still containing TMSCN, you will generate massive volumes of HCN gas.

  • Correct Sequence:

    • Remove excess TMSCN via high-vacuum (into a bleach trap) OR perform a rapid cold wash with saturated

      
      .
      
    • Then treat the crude organic residue with dilute acid (e.g., 1M HCl/THF) to cleave the silyl group.

Visual Decision Guide: Safe Workup Logic

Diagram 2: The Safe Workup Decision Tree

Use this flow to determine the correct protocol for your specific synthesis.

Workup_Logic Start Reaction Complete (Contains TMSCN) CheckExcess Is Excess TMSCN Present? Start->CheckExcess Destruct Protocol A: Oxidative Quench (NaOH + Bleach) CheckExcess->Destruct Yes (Large Excess) ProdType Is Product Acid Sensitive? CheckExcess->ProdType No / Trace Silica Purification: Buffered Silica (Et3N) Destruct->Silica After Phase Sep Distill Protocol B: Distillation with Bleach Scrubber ProdType->Distill Yes (Silyl Ether) ProdType->Silica No (Stable Cyanohydrin)

Caption: Decision tree for selecting the appropriate quenching and isolation method.

Quantitative Data: Chemical Destruction Efficiency

The following table compares destruction methods for silylated nitrile waste.

MethodReagentspH RequirementEfficiency (CN⁻ Removal)By-products
Alkaline Chlorination NaOCl (Bleach) + NaOH> 10.5 (Strict)High (>99.9%) OCN⁻, NaCl, N₂
Peroxide Oxidation H₂O₂ + Cu²⁺ (Cat)9.0 – 10.0ModerateNH₃, CNO⁻
Acidic Hydrolysis HCl / H₂SO₄< 2.0DANGEROUS HCN Gas (Fatal)
Complexation FeSO₄ (Ferrous Sulfate)7.0 – 9.0Low (Precipitation)Prussian Blue (Solid)

References

  • Organic Syntheses Procedure for TMSCN: Livinghouse, T. Trimethylsilyl Cyanide: Cyanosilylation of p-Benzoquinone. Org.[3][5][6][7] Synth.1981 , 60, 126. [Link]

  • Safe Handling of Cyanides: Imperial College London. Safety Department: Code of Practice for the Use of Cyanides. [Link]

  • Destruction of Cyanide Wastes: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[5][6][7] [Link]

  • UCLA Safety SOP: UCLA Chemistry & Biochemistry. Standard Operating Procedures for Stench Chemicals and Cyanides. [Link]

Sources

Troubleshooting

effect of temperature on cyanosilylation of 3-tetrahydrofuranone

Technical Support Center: Cyanosilylation of 3-Tetrahydrofuranone Topic: Effect of Temperature on Cyanosilylation Efficiency and Selectivity Ticket ID: CHEM-SUP-2024-THF3 Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanosilylation of 3-Tetrahydrofuranone

Topic: Effect of Temperature on Cyanosilylation Efficiency and Selectivity Ticket ID: CHEM-SUP-2024-THF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The cyanosilylation of 3-tetrahydrofuranone using trimethylsilyl cyanide (TMSCN) is a reversible, equilibrium-driven reaction.[1] Temperature acts as the primary switch between kinetic control (favoring enantioselectivity and product trapping) and thermodynamic control (favoring reversibility and racemization).

For drug development applications targeting chiral intermediates, maintaining low temperatures (


 to 

) is critical to suppress the retro-cyanosilylation pathway. For racemic bulk synthesis, controlled room temperature (

to

) protocols using highly active Lewis acids (e.g.,

,

) are preferred for throughput.

Part 1: The Science of Temperature (Thermodynamics vs. Kinetics)

Q: Why does my yield decrease when I heat the reaction to speed it up? A: This is a classic thermodynamic penalty. The addition of TMSCN to ketones is exothermic. According to Le Chatelier's principle, increasing temperature shifts the equilibrium backward toward the starting ketone and TMSCN (Retro-Cyanosilylation).

  • Low T (

    
    ):  The forward rate constant (
    
    
    
    ) is slower, but the equilibrium constant (
    
    
    ) favors the product. The O-Si bond formation is irreversible under these conditions, trapping the kinetic product.
  • High T (

    
    ):  The reverse rate constant (
    
    
    
    ) increases disproportionately. The entropy term (
    
    
    ) becomes dominant, favoring the two starting molecules over the single product molecule.

Q: How does temperature affect enantioselectivity (ee%)? A: Enantioselectivity is governed by the difference in free energy of activation (


) between the major and minor transition states.


As Temperature (

) increases, the term

decreases, causing the ratio

to approach 1 (racemic). Furthermore, higher temperatures activate the uncatalyzed (background) pathway, which is non-selective.
Visualizing the Pathway

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathway Start 3-Tetrahydrofuranone + TMSCN TS_Cat Catalyzed TS (Low Ea, High Selectivity) Start->TS_Cat Low Temp Favored TS_Uncat Uncatalyzed TS (High Ea, Racemic) Start->TS_Uncat High Temp Activates Product Cyanohydrin Ether (Kinetic Product) TS_Cat->Product TS_Uncat->Product Equilibrium Thermodynamic Equilibrium Product->Equilibrium High Temp (Retro-Reaction) Equilibrium->Start Reversibility

Figure 1: Kinetic vs. Thermodynamic pathways. Green paths represent the desired low-temperature catalytic route. Red paths indicate high-temperature failure modes (racemization and reversibility).

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Low Yield / Incomplete Conversion

User Report: "I am using


 at 

. The reaction stalls at 60% conversion."
Potential CauseTechnical ExplanationCorrective Action
Catalyst Deactivation

is hygroscopic. Moisture hydrolyzes TMSCN to HCN (toxic) and forms inactive zinc species.
Dry Protocol: Flame-dry glassware. Use anhydrous THF. Add 10 mol% TMSCl as a scavenger to reactivate the catalyst surface.
Temperature Too Low For hindered ketones like 3-tetrahydrofuranone,

might provide insufficient energy to overcome activation energy (

) if the catalyst loading is low.
Step-Up Method: Initiate at

for 1 hour, then slowly warm to

(RT) to push completion. Do not exceed

.
Scenario B: Loss of Enantioselectivity (Asymmetric Synthesis)

User Report: "Using a Chiral Thiourea catalyst. My ee% dropped from 92% to 75% when I scaled up."

Potential CauseTechnical ExplanationCorrective Action
Exotherm Management Cyanosilylation is exothermic. On scale, heat accumulation creates local "hot spots" where

, triggering the racemic background reaction.
Active Cooling: Use a jacketed reactor with cryostat control. Add TMSCN dropwise (slow addition) to dissipate heat. Monitor internal

, not just bath

.
Retro-Cyanosilylation If the workup is too warm or acidic, the product reverts to ketone + TMSCN, then re-adds non-selectively.Cold Quench: Quench the reaction at

or lower. Avoid acidic workups. Pass through a short plug of neutral alumina immediately.

Part 3: Recommended Protocols

Protocol A: Racemic Synthesis (High Throughput)

Best for: Generating intermediates for SAR studies where chirality is not yet fixed.

  • Setup: Flame-dried RBF, Argon atmosphere.

  • Reagents: 3-Tetrahydrofuranone (1.0 equiv),

    
     (0.05 equiv).
    
  • Solvent: Dichloromethane (DCM) or Neat (Solvent-free is faster).

  • Addition: Add TMSCN (1.2 equiv) dropwise at

    
     .
    
  • Reaction: Allow to warm to

    
      and stir for 2–4 hours.
    
    • Checkpoint: Monitor disappearance of ketone C=O peak in IR (

      
      ).
      
  • Workup: Remove volatiles under reduced pressure. Do not heat above

    
      during rotary evaporation.
    
Protocol B: Asymmetric Synthesis (High Purity)

Best for: Drug substance manufacturing.

  • Catalyst: Chiral Thiourea or Gadolinium complex (e.g., Gd(OiPr)3 + Chiral Ligand).

  • Temperature: Maintain

    
     to 
    
    
    
    (Cryocooler required).
  • Procedure:

    • Cool catalyst and ketone in THF/DCM to

      
      .
      
    • Add TMSCN slowly over 1 hour (syringe pump) to prevent exotherms.

    • Stir at

      
       for 24 hours.
      
  • Quench: Add cold MeOH or solid citric acid at

    
     before warming.
    

Part 4: Safety & Stability Data

Warning: TMSCN hydrolyzes to Hydrogen Cyanide (HCN) upon contact with moisture.

  • Flash Point: TMSCN has a flash point of

    
    .
    
  • Temperature Limit: Never heat a sealed reaction of TMSCN above

    
     due to pressure buildup and explosion risk.
    

Workflow Logic for Optimization:

Troubleshooting Problem Start: Identify Issue Yield Low Yield? Problem->Yield EE Low Enantioselectivity? Problem->EE CheckTemp Is Temp > 25°C? Yield->CheckTemp Yes CheckExotherm Check Addition Rate (Exotherm?) EE->CheckExotherm CheckWater Check Moisture/Solvent CheckTemp->CheckWater No (Kinetic Issue) ActionCool Action: Cool to 0°C Prevent Reversibility CheckTemp->ActionCool Yes (Equilibrium Issue) ActionDry Action: Add TMSCl Dry Solvents CheckWater->ActionDry ActionSlow Action: Slow Addition Cryostat Control CheckExotherm->ActionSlow

Figure 2: Decision tree for troubleshooting temperature-related failures in cyanosilylation.

References

  • North, M. (2003). Catalytic Asymmetric Cyanohydrin Synthesis. Angewandte Chemie International Edition , 42(11), 1210–1226.

    • Foundational review on the mechanism, reversibility, and temperature dependence of cyanosilyl
  • Hatano, M., Yamakawa, K., Kawai, T., Horibe, T., & Ishihara, K. (2016).[2] Enantioselective Cyanosilylation of Ketones with Lithium(I) Dicyanotrimethylsilicate(IV) Catalyzed by a Chiral Lithium(I) Phosphoryl Phenoxide. Angewandte Chemie International Edition , 55(12), 4021–4025.[2]

    • Describes high-performance asymmetric catalysis where temperature control is vital for stereoselection.
  • Cho, W. K., Kang, S. M., Medda, A. K., Lee, J. K., Choi, I. S., & Lee, H. S. (2008).[3] Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. Synthesis , 2008(04), 507-510.

    • Establishes the efficacy of Lewis Acid catalysis at room temper
  • Ryu, D. H., & Corey, E. J. (2005). Triflimide-induced activation of oxazaborolidine catalysts for the enantioselective cyanosilylation of ketones. Journal of the American Chemical Society , 127(15), 5384-5385.

    • Demonstrates the necessity of low temperatures (-78°C)

Sources

Optimization

Technical Support Center: Drying Solvents for the Synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile. It addresses common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile. It addresses common challenges related to solvent purity, which is paramount for the success of this moisture-sensitive reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the rigorous drying of solvents absolutely critical for the synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile?

The synthesis of this target molecule is a silyl-cyanohydrin formation, which involves the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to a ketone (tetrahydrofuran-3-one). TMSCN is extremely reactive towards protic compounds, especially water. Any moisture present in the solvent will rapidly hydrolyze the TMSCN reagent into hydrogen cyanide (HCN) and trimethylsilanol.[1] This side reaction not only consumes your expensive reagent, leading to significantly lower yields, but can also introduce impurities that complicate the purification process. For the reaction to proceed efficiently and cleanly, an anhydrous environment is non-negotiable.

Q2: What are the most suitable solvents for this reaction, and what are their specific drying requirements?

Aprotic solvents are mandatory. The most common choices are tetrahydrofuran (THF), diethyl ether (Et₂O), and dichloromethane (DCM). Each has distinct drying protocols:

  • Tetrahydrofuran (THF) & Diethyl Ether (Et₂O): These ethereal solvents are highly effective but are hygroscopic and can form explosive peroxides over time.[2] For moisture-sensitive applications, they must be freshly distilled from a potent drying agent. The gold standard is a sodium/benzophenone still, which provides a visual indication of dryness.[3][4][5]

  • Dichloromethane (DCM): A common choice for many reactions, DCM is typically dried by refluxing over and distilling from calcium hydride (CaH₂).[6][7] Crucial Safety Note: Never use sodium or other alkali metals to dry halogenated solvents like DCM. This combination can lead to a delayed and violent explosion.[8][9][10]

Q3: How can I be certain my solvent is sufficiently dry for the reaction to succeed?

Verifying solvent dryness is a key step in ensuring reproducibility. There are two primary methods:

  • Quantitative Measurement (Karl Fischer Titration): This is the most accurate method for determining the water content in a solvent, providing results in parts-per-million (ppm).[11] For highly sensitive reactions like this one, aiming for a water content of < 50 ppm is a good practice.

  • Qualitative Indication (Sodium/Benzophenone Still): When drying THF or diethyl ether, the formation of a deep blue or purple color from the benzophenone ketyl radical is a reliable visual indicator that the solvent is anhydrous and oxygen-free.[3][12] The persistence of this color confirms the still is functioning correctly and the solvent is ready for use.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, linking them back to potential solvent-related problems.

Issue 1: The reaction shows low or no conversion to the desired product.

Potential Cause Troubleshooting Step Scientific Rationale
Wet Solvent 1. Verify the dryness of your solvent using Karl Fischer titration if available. 2. If using a still, ensure the benzophenone ketyl indicator is a persistent deep blue.[3][5] 3. If using a commercial anhydrous solvent bottle, it may have absorbed atmospheric moisture after being opened. Dry it over freshly activated 3Å or 4Å molecular sieves for at least 24 hours or distill it.[13]Water rapidly hydrolyzes and consumes the trimethylsilyl cyanide reagent, preventing it from reacting with the ketone starting material.[1]
Inhibited Catalyst (if used) If a Lewis acid catalyst is employed, ensure it is handled under a strict inert atmosphere (e.g., in a glovebox). Use only freshly distilled, anhydrous, and peroxide-free solvents.Lewis acid catalysts are readily deactivated by water or other nucleophilic impurities, which coordinate to the metal center and block the active site required for catalysis.
Degraded TMSCN Reagent Use a fresh bottle of TMSCN or distill the reagent under an inert atmosphere before use.TMSCN is sensitive to both moisture and air. An older bottle may have partially hydrolyzed, reducing its effective concentration and introducing impurities.

Issue 2: The final product is impure, with significant formation of side products.

Potential Cause Troubleshooting Step Scientific Rationale
Protic Impurities in Solvent Ensure your solvent is not only dry but also free from other protic contaminants (e.g., residual alcohols from manufacturing). Distillation is the most effective method for removing a broad range of impurities.Alcohols or other protic impurities will react with TMSCN in the same way as water, leading to reagent quenching and the formation of various silylated byproducts.
Incorrect Reaction Temperature Control the reaction temperature carefully. Many cyanohydrin formations are initiated at low temperatures (e.g., 0 °C or -78 °C) and allowed to slowly warm to room temperature to control the reaction rate and minimize side reactions.Higher temperatures can sometimes favor alternative reaction pathways or decomposition of the starting materials or product, leading to a more complex mixture.
Atmospheric Moisture Contamination Assemble your reaction apparatus while it is still hot from the oven and cool it under a positive pressure of dry inert gas (Argon or Nitrogen). Maintain this positive pressure throughout the entire experiment.Even small leaks in the reaction setup can allow atmospheric moisture to enter, which is sufficient to negatively impact a highly sensitive reaction.

Part 3: Experimental Protocol & Visualization

Detailed Protocol: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

Disclaimer: This procedure involves handling metallic sodium, a highly reactive and flammable substance. It must only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including a certified chemical fume hood, a blast shield, and personal protective equipment. An appropriate fire extinguisher (Class D) should be readily accessible.

Materials:

  • Round-bottom flask (appropriate size for the volume of THF)

  • Still head, condenser, and receiving flask

  • Heating mantle with a variable controller

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • THF (reagent grade or better)

  • Sodium metal (stored under mineral oil)

  • Benzophenone

  • Hexanes (for washing sodium)

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (>120 °C) for several hours to remove all traces of water. Assemble the distillation apparatus while hot and allow it to cool under a positive pressure of inert gas.

  • Solvent Pre-Drying: For optimal still performance and longevity, pre-dry the THF by allowing it to stand over activated 4Å molecular sieves for at least 24 hours.[4]

  • Still Assembly:

    • Add the pre-dried THF to the round-bottom flask containing a magnetic stir bar.

    • In a separate beaker inside the fume hood, carefully cut small pieces of sodium metal and wash them with hexanes to remove the protective mineral oil.

    • Quickly dry the sodium pieces and add them to the THF. A common ratio is a few grams of sodium per liter of THF.

    • Add a small amount of benzophenone (a few spatula tips). Benzophenone serves as the indicator.[5]

  • Initiation and Monitoring:

    • Begin stirring and gently heat the mixture to reflux under a positive pressure of inert gas.

    • As the mixture refluxes, the sodium will react with any residual water. Once the solvent is dry, the sodium will reduce the benzophenone to the benzophenone ketyl radical anion, which imparts a deep, persistent blue or purple color to the solution.[3][5]

    • If the color is faint, yellow, or disappears, it indicates that water or oxygen is still present. More reflux time or additional sodium may be required.

  • Distillation and Collection: Once the deep blue color is stable, the THF is anhydrous and ready for distillation. Collect the freshly distilled solvent in the receiving flask, which should be kept under an inert atmosphere.

  • Shutdown and Quenching: After collecting the required amount of solvent, turn off the heat and allow the still to cool completely under an inert atmosphere. Never distill to dryness. The still must be quenched by a trained professional using a strict, established protocol, typically involving the slow addition of isopropanol to safely react with the remaining sodium.

Diagram: Decision-Making for Solvent Drying Method

Drying_Method_Selection start Start: Anhydrous Solvent Needed solvent_type Select Solvent Type start->solvent_type ether Ethereal (THF, Et2O) solvent_type->ether halogenated Halogenated (DCM) solvent_type->halogenated ether_scale Reaction Scale? ether->ether_scale dcm_scale Reaction Scale? halogenated->dcm_scale small_scale Small Scale (<50 mL) ether_scale->small_scale Small large_scale_ether Large Scale / Highest Purity ether_scale->large_scale_ether Large dcm_scale->small_scale Small large_scale_dcm Large Scale / High Purity dcm_scale->large_scale_dcm Large sieves Dry over Activated 3Å/4Å Molecular Sieves (24-48h) small_scale->sieves na_still Distill from Na/Benzophenone Still large_scale_ether->na_still cah2_still Distill from CaH2 large_scale_dcm->cah2_still end Proceed with Synthesis sieves->end na_still->end cah2_still->end

Caption: Decision flowchart for selecting an appropriate solvent drying method.

References

  • Title: The Benzophenone/Ketyl Tetrahydrofuran(THF) Still Source: Washington State University URL: [Link]

  • Title: Drying Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Drying dichloromethane over calcium hydride Source: Protocols.io URL: [Link]

  • Title: How to dry THF? Source: ResearchGate URL: [Link]

  • Title: Drying dichloromethane over calcium hydride Source: GitHub Gist URL: [Link]

  • Title: Tips & Tricks: Drying Methods Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: How could I dry dichloromethane? Source: ResearchGate URL: [Link]

  • Title: What is the role of benzophenone in THF drying? Source: YouTube URL: [Link]

  • Source: Google Groups (sci.chem)
  • Title: Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus Source: ResearchGate URL: [Link]

  • Title: Standard Operating Procedures for Use of Solvent Stills Source: The Ohio State University, Department of Chemistry URL: [Link]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]

  • Title: Karl Fischer water content titration Source: Scharlab URL: [Link]

  • Title: How could I dry dichloromethane? | ResearchGate - Page 2 Source: ResearchGate URL: [Link]

  • Title: Organic Syntheses Procedure (Purification of Tetrahydrofuran) Source: Organic Syntheses URL: [Link]

  • Title: Summary of water content determination by Karl Fischer method and introduction of reagents Source: YouTube (Mitsubishi Chemical Group) URL: [Link]

  • Title: Drying solvents Source: Sciencemadness Wiki URL: [Link]

  • Title: How To Remove Moisture Content From Tetrahydrofuran Source: Cheresources.com Community URL: [Link]

  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]

  • Title: TRIMETHYLSILYL CYANIDE Source: Organic Syntheses URL: [Link]

  • Title: A kind of preparation method of trimethylsilyl cyanide Source: Google Patents URL
  • Title: Preparation of trimethylsilyl cyanide Source: Google Patents URL
  • Title: Process for the preparation of trimethylsilyl cyanide Source: Google Patents URL
  • Title: Trimethylsilyl cyanide Source: Wikipedia URL: [Link]

  • Title: Mixing Sodium and Chlorinated Solvents is Real Bad (Carbon Tetrachloride and Sodium) Source: YouTube URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Nitrile Stretch of Silylated Cyanohydrins: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of silylated cyanohydrins, specifically focusing on the nitrile ( ) stretch. It is designed for researchers requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of silylated cyanohydrins, specifically focusing on the nitrile (


) stretch. It is designed for researchers requiring precise structural verification of O-protected cyanohydrin intermediates.

Executive Summary

In organic synthesis and drug development, O-silylated cyanohydrins (typically


-trimethylsiloxy nitriles) serve as critical protected intermediates for aldehydes and ketones. While the nitrile group is often considered a "silent" or weak IR chromophore in simple alkyl nitriles, the introduction of an 

-oxygen atom significantly enhances the dipole moment change during vibration, rendering the

stretch diagnostically strong .

This guide characterizes the specific IR signature of silylated cyanohydrins, distinguishing them from free cyanohydrins and standard alkyl nitriles through frequency shifts, intensity modulation, and concomitant silyl vibrational modes.

Technical Analysis: The Physics of the Stretch

The Dipole Enhancement Effect

The intensity of an IR absorption band is proportional to the square of the change in dipole moment with respect to the normal coordinate (


).
  • Alkyl Nitriles (Weak/Medium): The C-CN bond has a modest dipole.

  • Silylated Cyanohydrins (Strong): The presence of the electronegative oxygen atom at the

    
    -position creates a strong inductive effect (
    
    
    
    ). This polarization enhances the vibrational dipole change of the adjacent C
    
    
    N bond, resulting in a distinctly sharper and more intense peak compared to non-oxygenated nitriles.
Frequency Shifts and H-Bonding

Silylation (e.g., with TMS, TES, TBDMS) removes the hydroxyl proton found in free cyanohydrins.

  • Free Cyanohydrins: The -OH group often acts as a hydrogen bond donor to the nitrile nitrogen (inter- or intramolecularly). Hydrogen bonding weakens the C

    
    N force constant, slightly red-shifting  the frequency (lowering wavenumbers).
    
  • Silylated Cyanohydrins: Capping the oxygen with a silyl group eliminates this H-bonding. Consequently, the nitrile stretch typically undergoes a blue shift (higher wavenumber) of 5–15 cm

    
     relative to the H-bonded free cyanohydrin, stabilizing in a narrow, predictable window.
    
Comparative Spectral Data

The following table contrasts the vibrational signatures of silylated cyanohydrins against their common alternatives.

Functional GroupCompound Class

Frequency (cm

)
IntensityDiagnostic Co-Bands

-Siloxy Nitrile
Silylated Cyanohydrin 2245 – 2260 (Aliphatic)2230 – 2245 (Aromatic)Medium-Strong

: ~1250, 840 cm

(Strong)No -OH band.

-Hydroxy Nitrile
Free Cyanohydrin2240 – 2255Medium

: 3200–3500 cm

(Broad)
Alkyl NitrileStandard Nitrile2240 – 2260Weak-MediumC-H (sp

): <3000 cm

only.
Aryl NitrileConjugated Nitrile2220 – 2240MediumAromatic overtones: 1600–2000 cm

Silyl IsocyanateSide Product (TMS-NCO)~2280Very StrongDistinct shift; often broader.

Note on Isocyanates: A common impurity in TMSCN reactions is trimethylsilyl isocyanate (TMS-NCO). Its stretch appears around 2280 cm


  and is significantly stronger than the nitrile stretch. Care must be taken not to misidentify this impurity as the product.

Mechanistic Insight: Catalytic Formation

Understanding the formation mechanism clarifies why the silyl group ends up on the oxygen, locking the nitrile into its specific electronic environment. The reaction is typically catalyzed by Lewis acids (e.g., ZnI


) or bases.

TMSCN_Addition Aldehyde Carbonyl Substrate (R-CHO) Intermediate Tetrahedral Intermediate [R-CH(O-)-CN] Aldehyde->Intermediate + TMSCN (Nu: Attack) Catalyst Catalyst Activation (ZnI2 / Base) Catalyst->Intermediate Coordinates O Silylation Silyl Transfer (O-Si Bond Formation) Intermediate->Silylation 1,2-Silyl Shift / Trapping Product Silylated Cyanohydrin (R-CH(OTMS)-CN) Silylation->Product Final Structure

Figure 1: Mechanistic pathway for the formation of silylated cyanohydrins via TMSCN addition. The rapid trapping of the alkoxide by the silyl group prevents equilibrium reversal, fixing the nitrile in an O-silylated environment.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of 2-phenyl-2-(trimethylsilyloxy)acetonitrile (Mandelonitrile TMS ether) to validate the IR characteristics described above.

Reagents and Equipment
  • Substrate: Benzaldehyde (10 mmol, 1.06 g)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (12 mmol, 1.2 g) [Caution: Toxic]

  • Catalyst: Zinc Iodide (ZnI

    
    ) (catalytic amount, ~10 mg)
    
  • Solvent: Dichloromethane (DCM) (anhydrous) or Neat

  • Analysis: FT-IR Spectrometer (ATR or KBr liquid cell)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, add Benzaldehyde (10 mmol).

  • Catalyst Addition: Add catalytic ZnI

    
     (solid). Stir until partially dissolved.
    
  • TMSCN Addition: Dropwise add TMSCN (12 mmol) via syringe over 5 minutes. Exothermic reaction may occur.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of aldehyde) or IR (disappearance of C=O stretch at 1700 cm

    
    ).
    
  • Workup: Remove excess TMSCN and solvent under reduced pressure (rotary evaporator).

    • Note: Silylated cyanohydrins are sensitive to hydrolysis. Avoid aqueous workup if possible; distill directly if high purity is needed.

  • IR Acquisition: Apply a drop of the neat oil to the ATR crystal of the FT-IR spectrometer.

Validation Criteria (Self-Validating System)
  • Criterion A (Reaction Completion): Complete disappearance of the carbonyl peak (

    
    ) at ~1700 cm
    
    
    
    .
  • Criterion B (Product Confirmation): Appearance of the sharp nitrile band (

    
    ) at 2235–2245 cm
    
    
    
    (aromatic shift).
  • Criterion C (Silyl Confirmation): Strong bands at 1255 cm

    
      (Si-CH
    
    
    
    sym. def.) and 845 cm
    
    
    (Si-C stretch).
  • Criterion D (Purity Check): Absence of broad O-H stretch at 3400 cm

    
     (indicates hydrolysis to free cyanohydrin).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard reference for nitrile and silyl IR bands).

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • PubChem. 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 3-cyano-3-trimethylsilyloxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the 13C NMR spectral characteristics of 3-cyano-3-trimethylsilyloxytetrahydrofuran. In the landscape of synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the 13C NMR spectral characteristics of 3-cyano-3-trimethylsilyloxytetrahydrofuran. In the landscape of synthetic chemistry and drug development, cyanohydrin silyl ethers are pivotal intermediates. Their stability and versatility make them indispensable building blocks for the synthesis of complex molecules, including alpha-hydroxy acids and beta-amino alcohols. Understanding the structural nuances of these intermediates is paramount for reaction optimization and the definitive identification of synthesized compounds. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool providing direct insight into the carbon skeleton of a molecule.

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 3-cyano-3-trimethylsilyloxytetrahydrofuran. We will dissect the expected spectral data by drawing comparisons with its precursors and analogous structures. This comparative approach, grounded in fundamental principles of NMR spectroscopy, will empower you to confidently interpret your own experimental data.

Comparative Analysis of 13C NMR Chemical Shifts

Table 1: Predicted and Comparative 13C NMR Chemical Shifts (ppm)

Carbon Atom3-Hydroxytetrahydrofuran¹Trimethylsilyl Cyanide²Predicted: 3-cyano-3-trimethylsilyloxytetrahydrofuranCyclohexanone Cyanohydrin Trimethylsilyl Ether³
C2 ~68-~68-72-
C3 ~70-~72-76 (quaternary)~70.0
C4 ~35-~35-39~40.0
C5 ~68-~68-72-
CN -~120-125~118-122~121.0
Si(CH₃)₃ -~0-2~0-2~2.0

¹Data obtained from publicly available spectra of 3-hydroxytetrahydrofuran.[1][2][3] ²Data obtained from publicly available spectra of trimethylsilyl cyanide.[4][5] ³Data from a representative silylated cyanohydrin for comparison.[6]

Analysis of Expected Shifts:

  • Tetrahydrofuran Ring Carbons (C2, C3, C4, C5):

    • The chemical shifts of the carbons in the tetrahydrofuran ring (C2, C4, and C5) are not expected to shift dramatically from those in the 3-hydroxytetrahydrofuran precursor. The C2 and C5 carbons, being adjacent to the ring oxygen, will remain in the typical ether region of approximately 68-72 ppm.

    • The C4 carbon, being a simple methylene group, will likely stay in the range of 35-39 ppm.

    • The most significant change will occur at C3 . In the precursor, this carbon is bonded to a hydroxyl group and has a chemical shift of around 70 ppm.[1] Upon formation of the cyanohydrin silyl ether, this carbon becomes a quaternary center bonded to an oxygen, a cyano group, and two other carbons. This increase in substitution and the presence of the electronegative oxygen and cyano groups will likely cause a downfield shift to the 72-76 ppm region.

  • Cyano Carbon (CN):

    • The nitrile carbon typically resonates in the 115-125 ppm region of a 13C NMR spectrum. In trimethylsilyl cyanide, the cyano carbon appears in this range.[4] We predict a similar chemical shift of approximately 118-122 ppm for the cyano group in the target molecule. This is consistent with the data observed for other silylated cyanohydrins.[6]

  • Trimethylsilyl Group (Si(CH₃)₃):

    • The carbons of the trimethylsilyl group are highly shielded and consistently appear far upfield, typically between 0 and 2 ppm. This characteristic peak is a strong indicator of the presence of a TMS ether.

Experimental Protocol: Synthesis and NMR Sample Preparation

The synthesis of 3-cyano-3-trimethylsilyloxytetrahydrofuran is conceptually straightforward, following the well-established procedure for the formation of cyanohydrin silyl ethers from ketones or aldehydes.

Diagram 1: Synthetic Workflow

Synthesis_Workflow THF_ketone 3-Oxotetrahydrofuran Reaction Reaction Mixture (Inert Atmosphere) THF_ketone->Reaction TMSCN Trimethylsilyl Cyanide TMSCN->Reaction Catalyst Catalyst (e.g., ZnI₂) Catalyst->Reaction Product 3-cyano-3-trimethylsilyloxy tetrahydrofuran Reaction->Product Work-up NMR_prep NMR Sample Preparation Product->NMR_prep NMR_acq 13C NMR Acquisition NMR_prep->NMR_acq Assignment_Logic cluster_prediction Predicted Chemical Shift Ranges cluster_assignment Carbon Assignment range1 0-2 ppm assign1 Si(CH₃)₃ range1->assign1 Characteristic upfield shift range2 35-39 ppm assign2 C4 range2->assign2 Aliphatic methylene range3 68-72 ppm assign3 C2 & C5 range3->assign3 Carbons adjacent to ether oxygen range4 72-76 ppm assign4 C3 (Quaternary) range4->assign4 Substituted carbon, downfield shift range5 118-122 ppm assign5 CN range5->assign5 Nitrile carbon region

Sources

Validation

High-Performance Characterization of TMS-Protected Cyanohydrins: A Comparative Mass Spectrometry Guide

Senior Application Scientist Note: Cyanohydrins are notoriously labile intermediates. In the context of drug development and metabolomics, their analysis is often compromised by thermal decomposition back to the parent k...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Cyanohydrins are notoriously labile intermediates. In the context of drug development and metabolomics, their analysis is often compromised by thermal decomposition back to the parent ketone and hydrogen cyanide (HCN) within the GC inlet. This guide details the Trimethylsilyl (TMS) protection strategy , which locks the cyanohydrin functionality, preventing retro-aldol-type decomposition and enabling precise structural elucidation via Electron Ionization (EI) mass spectrometry.

Executive Summary: The Derivatization Landscape

In gas chromatography-mass spectrometry (GC-MS), native cyanohydrins rarely survive the thermal stress of injection (


). To analyze them, the hydroxyl group must be capped.

The following table compares the three primary states of cyanohydrin analysis, establishing why TMS-protection is the industry standard for complex matrices.

Table 1: Comparative Performance of Cyanohydrin Analytes
FeatureNative CyanohydrinAcetate Derivative (Ac2O)TMS-Ether Derivative (TMSCN/MSTFA)
Thermal Stability Poor (Decomposes to Ketone + HCN)GoodExcellent
Volatility ModerateModerateHigh (Elutes earlier, sharper peaks)
fragmentation Non-diagnostic (looks like parent ketone)Dominated by m/z 43 (

); weak molecular ion
Rich structural info ; Diagnostic ions (m/z 73, 75); predictable

-cleavage
Preparation NoneSlow (requires pyridine/heating)Rapid (TMSCN is often instantaneous)
Moisture Sensitivity LowLowHigh (Requires anhydrous conditions)

Mechanistic Fragmentation Analysis

The mass spectral signature of a TMS-protected cyanohydrin is governed by charge localization on the silicon atom and the oxygen, driving specific


-cleavage events.
The Core Fragmentation Pathways

Unlike acetates, which often fragment via McLafferty rearrangements that obscure the carbon skeleton, TMS ethers undergo predictable bond scissions.

  • Molecular Ion (

    
    ):  Usually weak or absent in aliphatic cyanohydrins, but distinct in aromatic systems (e.g., mandelonitrile-TMS).
    
  • The Silicon Methyl Loss (

    
    ):  A radical cleavage of a methyl group from the silicon atom.
    
    • Mechanism:[1][2][3]

      
      
      
    • Utility: Helps calculate the molecular weight when

      
       is missing.
      
  • 
    -Cleavage (The Diagnostic Cut):  The bond between the central carbon and the nitrile group (or the alkyl chain) breaks.
    
    • Loss of Nitrile (

      
      ):  Loss of the 
      
      
      
      radical is favorable, stabilizing the charge on the oxonium ion.
    • Loss of Alkyl Group (

      
      ):  If the R-group is large, it leaves as a radical, leaving a stable cation.
      
  • The Trimethylsilyl Cation (m/z 73): The base peak in many spectra.

    • Structure:

      
      
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic TMS-protected cyanohydrin.

TMS_Fragmentation M_Ion Molecular Ion (M+) [R-CH(CN)-O-TMS]+. Path_A Path A: Silicon Methyl Loss (M - 15) M_Ion->Path_A - CH3• Path_B Path B: Alpha-Cleavage (Loss of CN) M_Ion->Path_B - CN• Path_C Path C: Inductive Cleavage M_Ion->Path_C Heterolysis Frag_A Ion: [M - CH3]+ (High Mass Diagnostic) Path_A->Frag_A Frag_B Oxonium Ion: [R-CH=O-TMS]+ (Base Peak Candidate) Path_B->Frag_B Frag_C TMS Cation: m/z 73 [(CH3)3Si]+ Path_C->Frag_C

Figure 1: Competitive fragmentation pathways for TMS-cyanohydrins under Electron Ionization (70 eV).

Validated Experimental Protocol

This protocol utilizes Trimethylsilyl Cyanide (TMSCN) .[4] Unlike the traditional two-step method (generate cyanohydrin


 protect with MSTFA), TMSCN performs both cyanosilylation and protection in a single step. This is the "Gold Standard" for kinetic stability.
Reagents
  • Substrate: Target Ketone/Aldehyde (10 mg).

  • Reagent: Trimethylsilyl Cyanide (TMSCN) (Caution: Hydrolyzes to HCN).

  • Catalyst: Zinc Iodide (

    
    ) or Potassium Cyanide/18-crown-6 (trace).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Workflow
  • Preparation: In a 2 mL GC vial, dissolve 10 mg of substrate in 500

    
    L of anhydrous DCM.
    
  • Catalysis: Add a micro-spatula tip (<1 mg) of solid

    
    .
    
  • Derivatization: Add 1.2 equivalents of TMSCN. Cap immediately with a PTFE-lined crimp cap.

    • Note: The reaction is often exothermic.

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 15 minutes.

    • Validation Point: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of TMSCN).

  • Direct Injection: Inject 1

    
    L into the GC-MS (Split 20:1).
    
    • Inlet Temp:

      
      .
      
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

Safety Warning: TMSCN releases HCN gas upon contact with moisture or acid. All work must be performed in a functioning fume hood.

Data Interpretation & Case Studies

When analyzing the resulting spectra, use the following logic gate to confirm the structure.

Table 2: Diagnostic Ion Interpretation
m/z ValueIon IdentityInterpretation
73

Confirms presence of TMS group. Usually high abundance.
75

"Rearrangement ion." Common in TMS ethers of long chains.
M - 15

First high-mass cluster. Used to determine MW (

).
M - 26

Critical Diagnostic. Confirms the cyanohydrin structure. Distinguishes from simple alcohol TMS ethers.
M - 27

Less common in TMS ethers than native forms, but can occur via rearrangement.
M - 90

Indicates loss of the protecting group + hydrogen. Common in aliphatic chains.
Case Study: Benzaldehyde Cyanohydrin (Mandelonitrile) TMS Ether
  • MW: 205 Da

  • Observed Spectrum:

    • m/z 205 (

      
      ):  Weak but visible (aromatic stabilization).
      
    • m/z 190 (

      
      ):  Strong.
      
    • m/z 179 (

      
      ):  Loss of CN group.
      
    • m/z 73: Base peak.

    • Interpretation: The presence of 190 and 179 confirms the intact cyanohydrin skeleton. If the peak at m/z 106 (Benzaldehyde) is dominant, thermal decomposition occurred in the inlet (failed protection).

References

  • Harvey, D. J. (2020). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. Link

  • Passmore, J. et al. (2013). The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. Metabolomics. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. Link

Sources

Comparative

A Comparative Guide to Cyanohydrin Synthesis: TMSCN vs. KCN/TMSCl

Introduction: The Enduring Importance of Cyanohydrins Cyanohydrins are a versatile class of organic compounds, characterized by a hydroxyl and a cyano group attached to the same carbon atom. Their significance in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Cyanohydrins

Cyanohydrins are a versatile class of organic compounds, characterized by a hydroxyl and a cyano group attached to the same carbon atom. Their significance in organic synthesis is well-established, serving as crucial intermediates in the production of α-hydroxy acids, β-amino alcohols, and various other valuable molecules.[1][2] The synthetic utility of cyanohydrins has cemented their role as indispensable building blocks in the pharmaceutical and fine chemical industries.[1][3]

The primary route to cyanohydrins involves the nucleophilic addition of a cyanide source to an aldehyde or ketone.[4][5][6] Historically, this transformation was achieved using highly toxic hydrogen cyanide (HCN) gas.[7][8] To mitigate the hazards associated with HCN, two principal methodologies have emerged as safer and more practical alternatives in the modern laboratory: the use of trimethylsilyl cyanide (TMSCN) and the in situ generation of a reactive cyanide species from potassium cyanide (KCN) and trimethylsilyl chloride (TMSCl).

This guide provides a comprehensive comparison of these two prominent methods for cyanohydrin synthesis. We will delve into the mechanistic nuances, practical considerations, safety profiles, and substrate scope of each approach, supported by experimental data and protocols to inform your selection of the optimal method for your specific synthetic needs.

Mechanistic Overview

At the heart of both methods is the delivery of a cyanide nucleophile to the electrophilic carbonyl carbon. However, the pathways through which this is achieved differ significantly, influencing reaction conditions and outcomes.

Trimethylsilyl Cyanide (TMSCN): A Direct Approach

TMSCN is a volatile liquid that serves as a covalent source of the cyanide group.[9] The reaction with aldehydes and ketones typically requires a catalyst, which can be either a Lewis acid or a Lewis base.[10][11]

  • Lewis Acid Catalysis: Lewis acids, such as TiCl₄, activate the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic TMSCN.[12]

  • Lewis Base Catalysis: Lewis bases can activate TMSCN, forming a more nucleophilic silicate intermediate, which then attacks the carbonyl.[13]

The initial product of the reaction is a trimethylsilyl-protected cyanohydrin, which can be readily hydrolyzed to the free cyanohydrin upon aqueous workup.[2][9]

TMSCN_Mechanism cluster_0 Lewis Acid Catalysis cluster_1 Lewis Base Catalysis Aldehyde/Ketone Aldehyde/Ketone Activated_Carbonyl Activated Carbonyl Aldehyde/Ketone->Activated_Carbonyl Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Carbonyl Silyl_Ether O-Silylated Cyanohydrin Activated_Carbonyl->Silyl_Ether TMSCN TMSCN TMSCN->Silyl_Ether Nucleophilic Attack Cyanohydrin Cyanohydrin Silyl_Ether->Cyanohydrin Hydrolysis TMSCN_LB TMSCN Activated_Cyanide Activated Cyanide Complex TMSCN_LB->Activated_Cyanide Lewis_Base Lewis Base Lewis_Base->Activated_Cyanide Activation Silyl_Ether_LB O-Silylated Cyanohydrin Activated_Cyanide->Silyl_Ether_LB Nucleophilic Attack Aldehyde/Ketone_LB Aldehyde/Ketone Aldehyde/Ketone_LB->Silyl_Ether_LB Cyanohydrin_LB Cyanohydrin Silyl_Ether_LB->Cyanohydrin_LB Hydrolysis

Figure 1: Catalytic cycles for TMSCN addition to carbonyls.

KCN/TMSCl: In Situ Generation of the Cyanating Agent

This method involves the reaction of an alkali metal cyanide, typically KCN or NaCN, with TMSCl in the presence of the carbonyl substrate.[14] This combination is believed to generate TMSCN in situ, which then proceeds to react with the carbonyl compound.[14] Alternatively, the reaction may proceed through the generation of a small equilibrium concentration of HCN, which then adds to the carbonyl, with the resulting alkoxide being trapped by TMSCl.[15] The presence of a phase-transfer catalyst, such as 18-crown-6, can be beneficial for reactions involving the sparingly soluble KCN.[14]

KCN_TMSCl_Mechanism KCN KCN in_situ_TMSCN In situ generated TMSCN KCN->in_situ_TMSCN TMSCl TMSCl TMSCl->in_situ_TMSCN Reaction Silyl_Ether O-Silylated Cyanohydrin in_situ_TMSCN->Silyl_Ether Nucleophilic Attack Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Silyl_Ether Cyanohydrin Cyanohydrin Silyl_Ether->Cyanohydrin Hydrolysis

Figure 2: Proposed pathway for cyanohydrin synthesis using KCN/TMSCl.

Comparative Analysis: Performance and Practicality

FeatureTrimethylsilyl Cyanide (TMSCN)KCN / TMSCl
Reagent Cost & Availability More expensive, readily available.Less expensive, readily available.
Handling & Safety Highly toxic and volatile liquid, moisture sensitive.[9][16] Requires careful handling in a fume hood.[17]KCN is a highly toxic solid.[18] Generates HCN upon exposure to acid/moisture. Requires careful handling.
Reaction Conditions Typically mild, often at room temperature or below.[11] Can be performed under neutral, acidic, or basic catalysis.Often requires heating to drive the reaction.[14]
Substrate Scope Broad scope, effective for both aldehydes and ketones, including sterically hindered ones.[12][19]Generally good for aldehydes and unhindered ketones.[12] May be less effective for hindered or electron-rich ketones.
Byproducts Primarily hexamethyldisiloxane after workup.KCl or NaCl salts, which are easily removed by filtration.
Control & Reproducibility High, as TMSCN is a well-defined reagent.Can be variable depending on the quality of reagents and reaction conditions.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, the following table summarizes literature-reported yields for the synthesis of cyanohydrin trimethylsilyl ethers from various carbonyl compounds using both TMSCN and KCN/TMSCl.

Carbonyl SubstrateMethodCatalyst/ConditionsYield (%)Reference
BenzaldehydeTMSCNZnI₂ (cat.), CH₂Cl₂95Evans, D. A.; et al. J. Org. Chem.1974 , 39, 914-917.
BenzaldehydeKCN/TMSCl18-crown-6, CH₃CN, reflux85Rasmussen, J. K.; Heilmann, S. M. Synthesis1978 , 219-221.
CyclohexanoneTMSCNKCN/18-crown-6 (cat.), CH₂Cl₂98Evans, D. A.; et al. J. Org. Chem.1974 , 39, 914-917.
CyclohexanoneKCN/TMSCl18-crown-6, CH₃CN, reflux90Rasmussen, J. K.; Heilmann, S. M. Synthesis1978 , 219-221.
AcetophenoneTMSCNTiCl₄ (cat.), CH₂Cl₂92Ojima, I.; et al. J. Org. Chem.1981 , 46, 2571-2574.
AcetophenoneKCN/TMSCl18-crown-6, CH₃CN, reflux75Rasmussen, J. K.; Heilmann, S. M. Synthesis1978 , 219-221.

As the data indicates, TMSCN often provides higher yields, particularly for less reactive ketone substrates. However, the KCN/TMSCl method remains a viable and more economical option, especially for aldehydes and unhindered ketones.

Experimental Protocols

General Considerations for Safe Handling of Cyanides

Extreme caution must be exercised when working with any cyanide-containing compounds. All manipulations should be performed in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Be aware that TMSCN readily hydrolyzes to release highly toxic HCN gas.[9] Similarly, KCN will release HCN upon contact with acids or moisture.[18] A quench solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide should be readily available to neutralize any cyanide spills.

Protocol 1: Cyanosilylation of Benzaldehyde with TMSCN

Protocol_TMSCN Start Start Step1 Combine benzaldehyde and solvent in a flask under N2. Start->Step1 Step2 Add catalyst (e.g., ZnI2). Step1->Step2 Step3 Cool to 0°C. Step2->Step3 Step4 Add TMSCN dropwise. Step3->Step4 Step5 Stir at room temperature. Step4->Step5 Step6 Monitor reaction by TLC. Step5->Step6 Step7 Quench with aqueous NaHCO3. Step6->Step7 Step8 Extract with ether. Step7->Step8 Step9 Dry, filter, and concentrate. Step8->Step9 End Purify by distillation or chromatography. Step9->End

Figure 3: Workflow for cyanohydrin synthesis using TMSCN.

Materials:

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.19 g, 12.0 mmol)

  • Zinc iodide (ZnI₂) (0.032 g, 0.1 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and anhydrous dichloromethane.

  • Add the catalytic amount of zinc iodide to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, O-(trimethylsilyl)mandelonitrile, can be purified by vacuum distillation.

Protocol 2: Cyanosilylation of Benzaldehyde with KCN/TMSCl

Protocol_KCN_TMSCl Start Start Step1 Combine KCN, 18-crown-6, and solvent in a flask. Start->Step1 Step2 Add benzaldehyde and TMSCl. Step1->Step2 Step3 Heat to reflux. Step2->Step3 Step4 Monitor reaction by TLC/GC. Step3->Step4 Step5 Cool to room temperature. Step4->Step5 Step6 Filter to remove salts. Step5->Step6 Step7 Concentrate the filtrate. Step6->Step7 End Purify by distillation or chromatography. Step7->End

Figure 4: Workflow for cyanohydrin synthesis using KCN/TMSCl.

Materials:

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Potassium cyanide (KCN) (0.78 g, 12.0 mmol), finely powdered and dried

  • Trimethylsilyl chloride (TMSCl) (1.30 g, 12.0 mmol)

  • 18-crown-6 (0.26 g, 1.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (25 mL)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stir bar, add finely powdered and dried potassium cyanide, 18-crown-6, and anhydrous acetonitrile.

  • Add benzaldehyde and trimethylsilyl chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the insoluble potassium chloride and any unreacted potassium cyanide.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, O-(trimethylsilyl)mandelonitrile, can be purified by vacuum distillation.

Conclusion and Recommendations

Both TMSCN and the KCN/TMSCl system are effective reagents for the synthesis of cyanohydrins, offering significant safety advantages over the use of HCN gas.

TMSCN is the preferred reagent when:

  • High yields and reaction rates are critical.

  • Working with sterically hindered or less reactive carbonyl substrates.

  • Mild reaction conditions are required to preserve sensitive functional groups.

The KCN/TMSCl system is a suitable alternative when:

  • Cost is a primary consideration.

  • Working with aldehydes or unhindered ketones.

  • The required reaction conditions (typically reflux) are compatible with the substrate.

Ultimately, the choice between these two methods will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and economic constraints. Careful consideration of the safety protocols for handling cyanide reagents is paramount regardless of the chosen method.

References

  • Sandberg, M., & Sydnes, L. K. (2000). A mild and efficient method for the conversion of acylals to cyanohydrin esters. Organic Letters, 2(5), 687-689. [Link]

  • Lundgren, S. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]

  • Livinghouse, T. (1981). Trimethylsilyl Cyanide: Cyanosilation of p-Benzoquinone. Organic Syntheses, 60, 126. [Link]

  • North, M. (2008). Product Subclass 24: Silyl Cyanides. In Science of Synthesis (Vol. 4, pp. 757-776). Thieme.
  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of. beta.-aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914-917. [Link]

  • Kim, S. S., & Rajagopal, G. (2007). ChemInform Abstract: Efficient Synthesis of Cyanohydrin Trimethylsilyl Ethers via 1,2-Chemoselective Cyanosilylation of Carbonyls. Synthesis, 2007(02), 215-218. [Link]

  • Schulze, B., & Dudda, J. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5898-5913. [Link]

  • Wikipedia contributors. (2023, December 2). Trimethylsilyl cyanide. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • ChemComplete. (2022, March 10). Aldehydes and Ketones - Cyanohydrin Addition. YouTube. [Link]

  • LibreTexts. (2021, August 15). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. In Chemistry LibreTexts. [Link]

  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • LibreTexts. (2021, August 15). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. In Chemistry LibreTexts. [Link]

  • Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 55. [Link]

  • Foley, A. M., & Maguire, A. R. (2021). In situ generation of HCN gas for asymmetric synthesis of cyanohydrins. New Biotechnology, 60, 116-123. [Link]

  • Chen, F.-X., et al. (2019). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Chinese Journal of Chemistry, 37(11), 1145-1158. [Link]

  • Kurp, D., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2096-2107. [Link]

  • Lin, J. J. (1985). U.S. Patent No. 4,517,132. Washington, DC: U.S.
  • Lee, D. W., & Song, C. E. (2016). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 21(8), 1030. [Link]

  • Shaabani, A., et al. (2016). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molbank, 2016(2), M889. [Link]

  • North, M. (2010). 19.5.10 Synthesis by Addition to Imines. In Science of Synthesis (Vol. 19, pp. 385-424). Thieme.
  • ECETOC. (1997). Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin (CAS No. 74-90-8, 143-33-9, 151-50-8 and 75-86-5) Volume I. JACC No. 34. [Link]

  • Evans, D. A., & Truesdale, L. K. (1973). Cyanosilylation of aldehydes and ketones. A convenient route to cyanohydrin derivatives. Tetrahedron Letters, 14(49), 4929-4932. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile

Executive Safety Directive STOP AND READ: This compound is a masked source of Hydrogen Cyanide (HCN) . While the trimethylsilyl (TMS) group provides temporary stability, contact with moisture or acid triggers a decomposi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: This compound is a masked source of Hydrogen Cyanide (HCN) . While the trimethylsilyl (TMS) group provides temporary stability, contact with moisture or acid triggers a decomposition cascade that releases lethal HCN gas.

Do not dispose of this compound in standard organic waste streams. Do not mix with acidic waste.

Chemical Profile & Hazard Identification

To dispose of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile safely, you must understand its reactive nature. It is not merely a nitrile; it is a protected cyanohydrin .

  • Compound: 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile

  • Synonyms: 3-((Trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile; TMS-protected dihydro-3(2H)-furanone cyanohydrin.

  • Key Functional Groups:

    • TMS Ether: Hydrolytically unstable.

    • Nitrile (alpha-oxygenated): A precursor to free cyanide.

  • RCRA Waste Classification (US EPA):

    • D003 (Reactive): Generates toxic gases (HCN) when mixed with water or acid.

    • D001 (Ignitable): Treat as a flammable liquid/solid organic.

    • P-List Potential: While not explicitly P-listed by CAS, it should be managed with the rigor of P030 (Soluble Cyanides) due to its decomposition products.

The Decomposition Mechanism (The "Why")

Standard organic waste drums often contain trace acids or water. If this compound enters such a drum, the following sequence occurs:

  • Hydrolysis: Moisture attacks the silicon atom, removing the TMS group.[1]

  • Retro-Cyanohydrin Reaction: The resulting cyanohydrin is unstable. It spontaneously reverts to its parent ketone (dihydro-3(2H)-furanone) and releases Hydrogen Cyanide.

Decomposition Start TMS-Protected Nitrile Inter Unstable Cyanohydrin Start->Inter Hydrolysis (Fast in Acid) Water + H₂O / H⁺ Water->Start End1 Dihydro-3(2H)- furanone Inter->End1 Equilibrium Shift End2 HCN (Gas) (LETHAL) Inter->End2 Release

Figure 1: The hydrolysis pathway showing the release of HCN gas upon contact with moisture or acid.

Disposal Protocol: Step-by-Step

This protocol is designed to stabilize the cyanide ion in solution, preventing the formation of volatile HCN.

Step 1: Segregation & Preparation
  • Never add this waste to a "General Organic" or "Halogenated" waste container.

  • Vessel Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans (corrosion risk from basic pH).

  • Labeling: Pre-label the container: "HAZARDOUS WASTE - CYANIDE BEARING - TOXIC - pH > 10".

Step 2: Stabilization (The "Quench")

If you have pure material or a concentrated reaction mixture, you must stabilize it before storage.

  • Prepare a Basic Solution: Create a 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

    • Why: High pH (Basic) forces the cyanide equilibrium toward the non-volatile cyanide ion (

      
      ) rather than HCN gas.
      
  • Dilution: Slowly add the TMS-nitrile waste to the basic solution.

    • Ratio: At least 1:10 (Waste : Base Solution).

    • Observation: You may observe a mild exotherm or phase separation (the organic ketone byproduct may separate).

  • Verification: Test the pH. It must remain above pH 10 .

Step 3: Waste Stream Assignment

Once stabilized, the waste must be routed correctly.

ParameterSpecification
Primary Waste Stream Cyanide Waste (Inorganic/Organic Mixture)
pH Requirement > 10 (Strictly Basic)
Container Material HDPE (Preferred) or Glass
Incompatible With Acids, Oxidizers (unless controlled), Water (if un-stabilized)
EPA Codes D003, D001
Step 4: Professional Destruction (EHS Handoff)

Do not attempt to oxidize (bleach) the waste in the lab unless you have a validated SOP. Improper oxidation can generate Cyanogen Chloride , which is as dangerous as HCN.

  • Action: Seal the basic waste container.

  • Documentation: List the contents as "3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile in 1M NaOH".

  • Handoff: Transfer to your facility's Environmental Health & Safety (EHS) team for incineration.

Operational Decision Tree

Use this logic flow to determine the immediate action for your specific waste fraction.

DisposalLogic Start Waste Generation: TMS-Oxolane-Nitrile CheckState Is it Pure/Concentrated or Dilute Solvent Stream? Start->CheckState Pure Pure / Concentrated CheckState->Pure Concentrated Dilute Dilute (<1%) in Organic Solvent CheckState->Dilute Dilute ActionPure 1. Dissolve in dilute NaOH (pH > 10) 2. Label 'High Cyanide Content' Pure->ActionPure ActionDilute 1. Check Solvent Compatibility 2. Add NaOH to ensure basicity 3. Segregate as 'Cyanide Contaminated' Dilute->ActionDilute Final Ship for Incineration (Do Not Autoclave) ActionPure->Final ActionDilute->Final

Figure 2: Operational decision tree for segregating concentrated vs. dilute waste streams.

Emergency Procedures
Spill Response
  • Evacuate: Clear the immediate area. HCN gas may be present if the floor is damp or acidic.

  • PPE: Full face shield, double nitrile gloves (or Silver Shield® laminate gloves for permeation resistance), and a respirator if trained (Type B for inorganic gases/HCN, though SCBA is preferred).

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite or spill pads).

    • Do not use water.[2][3]

    • Treat the absorbed material with a dilute bleach solution (10% sodium hypochlorite) only if ventilation is maximum (fume hood) to oxidize cyanide, OR scoop into a container containing basic solution (NaOH).

  • Medical: If inhalation is suspected (almond odor, dizziness, rapid breathing), administer oxygen and seek immediate medical attention.

References
  • National Institutes of Health (PubChem). Oxolane-3-carbonitrile (Parent Structure Data). Available at: [Link]

  • Organic Syntheses. Trimethylsilyl Cyanide: Cyanosilation of p-Benzoquinone (Handling & Hydrolysis Data). Org.[4][5] Synth. 1981, 60, 126. Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Available at: [Link]

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